Xelaglifam
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2230597-99-4 |
|---|---|
Molecular Formula |
C30H28FNO5 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
(3S)-3-[4-[[(1R)-7-fluoro-4-[6-[(3R)-oxolan-3-yl]oxy-3-pyridinyl]-2,3-dihydro-1H-inden-1-yl]oxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C30H28FNO5/c1-2-3-20(16-29(33)34)19-4-7-22(8-5-19)36-27-12-10-25-24(9-11-26(31)30(25)27)21-6-13-28(32-17-21)37-23-14-15-35-18-23/h4-9,11,13,17,20,23,27H,10,12,14-16,18H2,1H3,(H,33,34)/t20-,23+,27+/m0/s1 |
InChI Key |
IJUWQJZOUDTENA-HRRBBWQUSA-N |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)O[C@@H]2CCC3=C(C=CC(=C23)F)C4=CN=C(C=C4)O[C@@H]5CCOC5 |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C(C=CC(=C23)F)C4=CN=C(C=C4)OC5CCOC5 |
Origin of Product |
United States |
Foundational & Exploratory
Xelaglifam's Mechanism of Action in Pancreatic Beta-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Xelaglifam, a novel therapeutic agent, within pancreatic beta-cells. The information presented herein is curated from recent scientific literature to support research and development efforts in the field of diabetes and metabolic diseases.
Core Mechanism: GPR40/FFAR1 Agonism
This compound is a G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), agonist.[1][2][3] Its primary mechanism of action in pancreatic beta-cells is to potentiate glucose-dependent insulin secretion.[1][2] This action is crucial for maintaining glycemic control, particularly in the context of type 2 diabetes. Unlike some other insulin secretagogues, the glucose-dependent nature of this compound's action minimizes the risk of hypoglycemia.[1]
Quantitative Analysis of In Vitro Efficacy
In vitro studies have elucidated the dose-dependent effects of this compound on key signaling events within GPR40-expressing cells. The following table summarizes the half-maximal effective concentrations (EC50) for various downstream effects of this compound treatment.
| Parameter | EC50 (nM) | Cell Type |
| Inositol Phosphate-1 (IP-1) Accumulation | 0.76 | GPR40-expressing cells |
| Ca²⁺ Mobilization | 20 | GPR40-expressing cells |
| β-arrestin Recruitment | 68 | GPR40-expressing cells |
Data sourced from a 2024 study on this compound.[1]
Furthermore, in the hamster insulinoma cell line (HIT-T15), this compound demonstrated a 3.8-fold enhancement of insulin secretion under high glucose conditions, which was superior to the effects of another GPR40 agonist, Fasiglifam.[1]
Signaling Pathways of this compound in Pancreatic Beta-Cells
This compound's activation of GPR40 initiates a cascade of intracellular events that culminate in enhanced insulin secretion. This process involves both Gq protein-dependent and G-protein-independent signaling pathways.
Gq Protein-Dependent Pathway
Upon binding of this compound to GPR40, the associated Gq protein is activated. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is a primary driver of insulin granule exocytosis.
Caption: Gq protein-dependent signaling cascade initiated by this compound.
G-Protein-Independent (β-arrestin) Pathway
In addition to the canonical Gq pathway, this compound has been shown to induce β-arrestin recruitment to the GPR40 receptor.[1] This engagement of β-arrestin can initiate distinct downstream signaling events that may contribute to the sustained effects of the drug and potentially influence other cellular processes beyond acute insulin secretion. The full scope of β-arrestin-mediated signaling downstream of this compound in beta-cells is an area of ongoing research.
Caption: this compound-induced β-arrestin recruitment to GPR40.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following outlines the probable experimental protocols for assessing the key in vitro effects of this compound.
Inositol Phosphate-1 (IP-1) Accumulation Assay
This assay quantifies the accumulation of IP-1, a downstream metabolite of IP3, as a measure of Gq protein activation.
-
Cell Culture: GPR40-expressing cells (e.g., CHO-K1 cells stably expressing human GPR40) are seeded in 96-well plates and cultured to confluence.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor to prevent IP-1 degradation.
-
Compound Treatment: Cells are pre-incubated with the assay buffer, followed by the addition of varying concentrations of this compound or a vehicle control.
-
Lysis and Detection: After a defined incubation period, cells are lysed. The concentration of IP-1 in the cell lysate is determined using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The fluorescence signal is inversely proportional to the IP-1 concentration. A standard curve is used to calculate the IP-1 concentration for each sample. EC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Intracellular Calcium (Ca²⁺) Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following GPR40 activation.
-
Cell Culture and Dye Loading: GPR40-expressing cells are seeded in black-walled, clear-bottom 96-well plates. Prior to the assay, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Addition: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the automated injection of varying concentrations of this compound.
-
Fluorescence Measurement: Fluorescence intensity is monitored in real-time immediately following compound addition. An increase in fluorescence indicates a rise in intracellular Ca²⁺.
-
Data Analysis: The peak fluorescence response is normalized to the baseline. EC50 values are calculated from the dose-response curve.
β-arrestin Recruitment Assay
This assay detects the translocation of β-arrestin to the activated GPR40 receptor.
-
Cell Line: Utilize a cell line engineered to express GPR40 fused to a protein tag (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary tag (e.g., the other fragment of β-galactosidase).
-
Compound Stimulation: Cells are incubated with various concentrations of this compound.
-
Detection: Upon this compound-induced recruitment of β-arrestin to GPR40, the two enzyme fragments come into proximity, forming an active enzyme. A substrate that produces a chemiluminescent signal upon cleavage by the active enzyme is added.
-
Signal Measurement: The chemiluminescent signal is measured using a luminometer.
-
Data Analysis: The intensity of the signal is directly proportional to the extent of β-arrestin recruitment. EC50 values are determined from the dose-response curve.
Caption: General workflow for key in vitro assays.
Concluding Remarks
This compound represents a significant advancement in the development of GPR40/FFAR1 agonists for the treatment of type 2 diabetes. Its potent, glucose-dependent stimulation of insulin secretion is mediated by a dual mechanism involving both Gq protein activation and β-arrestin recruitment. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working to further characterize and build upon the therapeutic potential of this compound. Continued investigation into the long-term consequences of biased agonism at the GPR40 receptor will be crucial in fully elucidating the clinical profile of this compound and similar agents.
References
- 1. This compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for ty… [ouci.dntb.gov.ua]
The Discovery and Synthesis of Xelaglifam: A Novel GPR40/FFAR1 Agonist for Type 2 Diabetes
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Xelaglifam (IDG-16177) is a novel, potent, and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1] GPR40 is a promising therapeutic target for type 2 diabetes due to its role in glucose-dependent insulin secretion. This document provides a comprehensive technical overview of the discovery, synthesis, and in vitro characterization of this compound, intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.
Introduction to GPR40/FFAR1 as a Therapeutic Target
GPR40 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells.[2] It is activated by medium and long-chain free fatty acids, leading to the potentiation of glucose-stimulated insulin secretion (GSIS).[3] The mechanism of action involves the activation of the Gq signaling pathway, resulting in the mobilization of intracellular calcium and subsequent insulin exocytosis.[3] Unlike sulfonylureas, GPR40 agonists only stimulate insulin secretion in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia.[2] This glucose-dependent action makes GPR40 an attractive target for the development of safer and more effective therapies for type 2 diabetes.
Discovery of this compound
The discovery of this compound emerged from medicinal chemistry efforts aimed at identifying potent and selective GPR40 agonists with favorable pharmacokinetic properties. The development of this compound was undertaken by Ildong Pharmaceutical and Evotec SE.[1] The primary goal was to create a compound that could effectively manage hyperglycemia with a low risk of hypoglycemia and other side effects that have hindered the development of previous GPR40 agonists.
Synthesis of this compound
While the specific, detailed synthesis of this compound is proprietary, a plausible synthetic route can be postulated based on its chemical structure and related patent literature (WO2018016825A1). The synthesis of structurally similar triazolopyridine derivatives often involves a multi-step process.
A potential synthetic approach would likely involve the construction of the core triazolopyridine scaffold, followed by the coupling of the key aromatic and heterocyclic side chains. The final steps would likely involve the deprotection of the carboxylic acid moiety. The synthesis of related compounds often utilizes standard organic chemistry reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), and cyclization reactions to form the heterocyclic core.
Chemical Structure:
-
IUPAC Name: 4-(3-(5-fluoro-2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)-7-(trifluoromethyl)-[4][5][6]triazolo[4,3-a]pyridin-6-yl)benzoic acid
-
CAS Number: 2230597-99-4
-
Molecular Formula: C30H28FNO5
In Vitro Pharmacological Profile of this compound
This compound has been characterized in a battery of in vitro assays to determine its potency and mechanism of action at the GPR40 receptor. The key quantitative data are summarized in the table below.
| Assay Type | Parameter | This compound | Fasiglifam |
| IP-1 Accumulation | EC50 (nM) | 0.76[7] | - |
| Ca2+ Mobilization | EC50 (nM) | 20[7] | - |
| β-Arrestin Recruitment | EC50 (nM) | 68[7] | - |
Data presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response.
Signaling Pathways and Experimental Workflows
GPR40/FFAR1 Signaling Pathway
Activation of GPR40 by an agonist like this compound initiates a downstream signaling cascade primarily through the Gαq subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium concentration is a key signal for the fusion of insulin-containing granules with the plasma membrane and subsequent insulin secretion. This compound has also been shown to induce β-arrestin recruitment, suggesting a potential for biased agonism.[7]
Experimental Workflow: In Vitro Potency Assays
The in vitro characterization of this compound involves a series of cell-based assays to quantify its potency in activating the GPR40 receptor and its downstream signaling pathways. A generalized workflow for these experiments is depicted below.
Detailed Experimental Protocols
The following are detailed, representative protocols for the key in vitro assays used to characterize this compound. These protocols are based on standard methodologies for GPR40 agonist testing.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
-
Cell Line: HEK293 cells stably expressing human GPR40 (hGPR40).
-
Materials:
-
DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection agent (e.g., G418).
-
Poly-D-lysine coated 384-well black-walled, clear-bottom plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution in DMSO.
-
-
Protocol:
-
Cell Plating: Seed HEK293-hGPR40 cells into 384-well plates at a density of 20,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Aspirate the culture medium and add 20 µL of Fluo-8 AM dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Signal Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation). Record baseline fluorescence for 10-20 seconds.
-
Compound Addition: Add 10 µL of the this compound serial dilutions to the respective wells.
-
Data Acquisition: Continue to record fluorescence intensity for 2-3 minutes.
-
Data Analysis: Determine the peak fluorescence response for each concentration and calculate the EC50 value using a four-parameter logistic equation.
-
IP-1 Accumulation Assay (HTRF)
This assay quantifies the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3.
-
Cell Line: HEK293 cells stably expressing hGPR40.
-
Materials:
-
Cell culture reagents as described above.
-
White 384-well plates.
-
IP-One HTRF assay kit (containing IP1-d2 and anti-IP1 cryptate).
-
Stimulation buffer containing LiCl.
-
This compound stock solution in DMSO.
-
-
Protocol:
-
Cell Plating: Seed HEK293-hGPR40 cells into 384-well plates at a density of 20,000 cells/well and incubate overnight.
-
Compound Stimulation: Aspirate the culture medium and add 10 µL of stimulation buffer containing serial dilutions of this compound.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Lysis and Detection: Add 5 µL of IP1-d2 followed by 5 µL of anti-IP1 cryptate to each well.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Signal Measurement: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the EC50 value.[8]
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR40 receptor.
-
Cell Line: A cell line engineered for β-arrestin recruitment assays, such as the PathHunter® β-Arrestin cell line co-expressing GPR40-ProLink™ and β-arrestin-Enzyme Acceptor.
-
Materials:
-
Optimized cell culture medium for the specific cell line.
-
White 384-well plates.
-
PathHunter® Detection Kit (containing Galacton Star® substrate).
-
This compound stock solution in DMSO.
-
-
Protocol:
-
Cell Plating: Plate the PathHunter® cells in 384-well plates according to the manufacturer's instructions and incubate overnight.[4][5]
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate for 90 minutes at 37°C.[5]
-
Detection Reagent Addition: Add the PathHunter® detection reagent mixture to each well.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Signal Measurement: Read the chemiluminescence on a standard plate reader.
-
Data Analysis: Calculate the fold-change in signal over baseline and determine the EC50 value.
-
Conclusion
This compound is a potent GPR40/FFAR1 agonist that activates the canonical Gq signaling pathway, leading to intracellular calcium mobilization and IP-1 accumulation.[7] It also engages the β-arrestin pathway.[7] The in vitro data demonstrate that this compound is a highly potent activator of the GPR40 receptor. The detailed experimental protocols provided herein offer a guide for the continued investigation of this compound and other novel GPR40 agonists. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this compound for the treatment of type 2 diabetes.
References
- 1. IDG 16177 - AdisInsight [adisinsight.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. This compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
Xelaglifam and Gq Protein-Dependent Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological activity of Xelaglifam, a novel G protein-coupled receptor 40 (GPR40/FFAR1) agonist, with a focus on its engagement of Gq protein-dependent signaling pathways. This document summarizes key quantitative data, provides detailed experimental methodologies for assessing compound activity, and visualizes the core signaling cascades and experimental workflows.
Introduction to this compound and GPR40
This compound is a GPR40 agonist developed for the treatment of type 2 diabetes.[1] GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor that, upon activation by agonists like this compound, primarily couples to the Gq alpha subunit (Gαq). This initiates a signaling cascade that plays a crucial role in glucose-dependent insulin secretion from pancreatic β-cells.
Quantitative In Vitro Pharmacology of this compound
This compound demonstrates potent activity in key assays measuring the activation of the Gq signaling pathway and subsequent cellular events. The following table summarizes the half-maximal effective concentrations (EC50) for this compound in GPR40-expressing cells.
| Assay Type | This compound EC50 (nM) | Reference |
| Inositol Phosphate-1 (IP-1) Accumulation | 0.76 | [1] |
| Calcium (Ca2+) Mobilization | 20 | [1] |
| β-Arrestin Recruitment | 68 | [1] |
In Vivo Efficacy in Diabetic Rat Models
Studies in diabetic rat models demonstrate the therapeutic potential of this compound in improving glycemic control.
| Animal Model | Treatment and Dosage | Key Findings | Reference |
| Goto-Kakizaki (GK) Rats | 1 mg/kg this compound | Improved glucose tolerance by 33.4% at 1 hour and 15.6% at 5 hours after glucose challenge. | [1] |
| Zucker Diabetic Fatty (ZDF) Rats | Repeated Dosing | Superior glucose tolerance (34% improvement) and reduction in fasting hyperglycemia (18.3%). | [1] |
| OLETF Rats | Repeated Dosing | Superior glucose tolerance (35.1% improvement) and reduction in fasting hyperglycemia (30%). | [1] |
Gq Protein-Dependent Signaling Pathway
Activation of GPR40 by this compound initiates the canonical Gq protein signaling cascade. The binding of this compound to GPR40 induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gq protein. The Gαq subunit exchanges GDP for GTP, causing its dissociation from the Gβγ subunits. The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ is a key driver of insulin granule exocytosis.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the activity of this compound.
Inositol Monophosphate (IP-1) Accumulation Assay (HTRF)
This assay quantifies the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3, as a measure of Gq pathway activation.
Materials:
-
GPR40-expressing cells (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
White, opaque 384-well microplates
-
Stimulation buffer containing Lithium Chloride (LiCl)
-
IP-One HTRF kit (containing IP1-d2 conjugate and anti-IP1-Tb Cryptate)
-
HTRF-compatible microplate reader
Protocol:
-
Cell Seeding: Seed GPR40-expressing cells into a white, opaque 384-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in the stimulation buffer containing LiCl.
-
Cell Stimulation: Remove the cell culture medium from the wells and add the this compound dilutions. Incubate for 60-90 minutes at 37°C.
-
Lysis and Detection: Add the IP1-d2 conjugate and anti-IP1-Tb Cryptate from the HTRF kit to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader at excitation and emission wavelengths of 320 nm and 620/665 nm, respectively.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot the concentration-response curve to determine the EC50 value.
Calcium (Ca2+) Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following Gq activation using a fluorescent calcium indicator.
Materials:
-
GPR40-expressing cells
-
Cell culture medium
-
Black, clear-bottom 96- or 384-well microplates
-
Fura-2 AM or other suitable calcium-sensitive dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)
Protocol:
-
Cell Seeding: Seed GPR40-expressing cells into a black, clear-bottom microplate and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fura-2 AM), Pluronic F-127, and optionally probenecid in the assay buffer.
-
Incubation: Remove the culture medium and add the dye loading buffer to the cells. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Data Acquisition: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Compound Injection: Use the instrument's automated injector to add the this compound dilutions to the wells.
-
Measurement: Immediately and continuously measure the change in fluorescence intensity over time. For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm.
-
Data Analysis: Determine the peak fluorescence response for each concentration and plot the concentration-response curve to calculate the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the interaction of β-arrestin with the activated GPR40, a key event in receptor desensitization and an indicator of G-protein-independent signaling. The PathHunter assay is a common platform for this measurement.
Materials:
-
PathHunter β-Arrestin GPCR cell line expressing the tagged GPR40 and β-arrestin fusion proteins
-
Cell Plating Reagent
-
White, opaque 384-well microplates
-
PathHunter Detection Reagents
-
Chemiluminescent plate reader
Protocol:
-
Cell Seeding: Plate the PathHunter cells in the provided Cell Plating Reagent into a white, opaque 384-well plate and incubate for the recommended time (typically 24 hours).
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Cell Stimulation: Add the this compound dilutions to the cells and incubate for 90 minutes at 37°C.
-
Detection Reagent Preparation: During the incubation, prepare the PathHunter Detection Reagents according to the manufacturer's instructions.
-
Detection: Add the prepared detection reagents to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Data Acquisition: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Plot the concentration-response curve to determine the EC50 value for β-arrestin recruitment.
Conclusion
This compound is a potent GPR40 agonist that effectively activates the Gq protein-dependent signaling pathway, leading to increased intracellular calcium and subsequent insulin secretion. The in vitro and in vivo data presented in this guide support its potential as a therapeutic agent for type 2 diabetes. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacology of this compound and other GPR40 agonists.
References
Xelaglifam's Impact on Glucose-Dependent Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Xelaglifam, a novel G protein-coupled receptor 40 (GPR40/FFAR1) agonist, and its impact on glucose-dependent insulin secretion (GDIS). This compound has demonstrated potent and sustained glycemic control in preclinical models of type 2 diabetes, offering a promising therapeutic avenue. This document details the molecular mechanisms, summarizes key quantitative data, outlines experimental protocols, and visualizes the signaling pathways involved in this compound's action.
Core Mechanism of Action
This compound functions as a GPR40/FFAR1 agonist, a receptor predominantly expressed in pancreatic β-cells.[1][2] The activation of GPR40 by this compound stimulates insulin secretion in a glucose-dependent manner, meaning its effects are amplified in the presence of high glucose levels.[1][3][4] This glucose dependency minimizes the risk of hypoglycemia, a significant advantage over some existing diabetes therapies.[3][4]
The signaling cascade initiated by this compound is multifaceted, involving both Gq protein-dependent and G-protein-independent pathways.[3] Upon binding to GPR40, this compound triggers the Gαq protein-mediated activation of phospholipase C (PLC).[1] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] The resulting increase in intracellular Ca2+ is a critical trigger for insulin vesicle exocytosis.
In addition to the canonical Gq pathway, this compound also promotes the recruitment of β-arrestin.[1][3] This G-protein-independent signaling pathway is also implicated in the potentiation of insulin secretion and may contribute to the sustained effects observed with this compound.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.
In Vitro Efficacy of this compound
| Parameter | EC50 Value | Cell Line | Description |
| Inositol Phosphate-1 (IP-1) Accumulation | 0.76 nM | GPR40-expressing cells | A measure of Gq protein-dependent pathway activation.[3] |
| Ca2+ Mobilization | 20 nM | GPR40-expressing cells | Indicates the release of intracellular calcium stores.[3] |
| β-arrestin Recruitment | 68 nM | GPR40-expressing cells | A measure of G-protein-independent pathway activation.[3] |
In Vivo Efficacy of this compound in Diabetic Rat Models
| Animal Model | Dose | Effect |
| Goto-Kakizaki (GK) rats | 1 mg/kg | 33.4% and 15.6% improvement in glucose tolerance at 1 and 5 hours, respectively.[3] |
| Zucker Diabetic Fatty (ZDF) rats | Repeated dosing | 34% improvement in glucose tolerance and an 18.3% reduction in fasting hyperglycemia.[3] |
| OLETF rats | Repeated dosing | 35.1% improvement in glucose tolerance and a 30% reduction in fasting hyperglycemia.[3] |
| Diabetic rat models (general) | Not specified | 3.8-fold enhanced insulin secretion.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Inositol Phosphate-1 (IP-1) Accumulation Assay
This assay quantifies the accumulation of inositol phosphate-1, a downstream product of phospholipase C activation, as an indicator of Gq protein-coupled receptor activation.
-
Cell Culture: GPR40-expressing cells are cultured in an appropriate medium and seeded into 96-well plates.
-
Compound Treatment: Cells are washed and incubated with a stimulation buffer containing varying concentrations of this compound.
-
Lysis and Detection: After incubation, cells are lysed, and the IP-1 levels in the lysate are measured using a competitive immunoassay kit (e.g., HTRF).
-
Data Analysis: The results are normalized to a baseline control, and the EC50 value is calculated using a non-linear regression analysis.
Intracellular Calcium (Ca2+) Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Preparation: GPR40-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a black-walled, clear-bottom 96-well plate.
-
Compound Addition: The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured. This compound at various concentrations is then added to the wells.
-
Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored over time.
-
Data Analysis: The peak fluorescence response is normalized, and the EC50 value is determined by plotting the concentration-response curve.
β-arrestin Recruitment Assay
This assay detects the recruitment of β-arrestin to the activated GPR40 receptor.
-
Cell Line: A cell line co-expressing GPR40 fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., β-galactosidase) is used.
-
Compound Stimulation: Cells are incubated with different concentrations of this compound.
-
Detection: Upon β-arrestin recruitment, the enzyme fragments come into proximity, forming an active enzyme. A substrate is added, and the resulting signal (e.g., chemiluminescence) is measured.
-
Data Analysis: The signal is proportional to the extent of β-arrestin recruitment, and the EC50 is calculated from the dose-response curve.
Oral Glucose Tolerance Test (OGTT) in Rodent Models
This in vivo test assesses the ability of an animal to clear a glucose load from the blood.
-
Fasting: Animals (e.g., GK, ZDF, or OLETF rats) are fasted overnight.
-
Compound Administration: this compound or vehicle is administered orally at a specified time before the glucose challenge.
-
Glucose Challenge: A bolus of glucose is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle groups to determine the improvement in glucose tolerance.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways of this compound and a typical experimental workflow.
Caption: this compound's dual signaling pathway via GPR40 activation.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for ty… [ouci.dntb.gov.ua]
- 3. This compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Xelaglifam (IDG-16177): A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xelaglifam (IDG-16177) is a potent and selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document provides a comprehensive technical overview of the chemical properties, structure, and signaling pathways associated with this compound. The information presented is intended to support research and development efforts in the field of metabolic diseases, particularly type 2 diabetes. All quantitative data is summarized in structured tables, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.
Chemical Properties and Structure
This compound is a small molecule with the molecular formula C30H28FNO5. It has a molecular weight of 501.55 g/mol . Detailed identifiers and structural information are provided in the tables below.
Table 1: Chemical Identifiers for this compound (IDG-16177)
| Identifier | Value |
| IUPAC Name | (3S)-3-(4-{[(1R)-7-fluoro-4-(6-{[(3R)-oxolan-3-yl]oxy}pyridin-3-yl)-2,3-dihydro-1H-inden-1-yl]oxy}phenyl)hex-4-ynoic acid |
| Synonyms | IDG-16177, IDG16177 |
| CAS Number | 2230597-99-4 |
| Molecular Formula | C30H28FNO5 |
| Molecular Weight | 501.55 g/mol |
| InChI | InChI=1S/C30H28FNO5/c1-2-3-20(16-29(33)34)19-4-7-22(8-5-19)36-27-12-10-25-24(9-11-26(31)30(25)27)21-6-13-28(32-17-21)37-23-14-15-35-18-23/h4-9,11,13,17,20,23,27H,10,12,14-16,18H2,1H3,(H,33,34)/t20-,23+,27+/m0/s1 |
| SMILES | CC#C--INVALID-LINK--c1ccc(cc1)O[C@@H]2CCc3c(ccc(c32)F)-c4ccc(nc4)O[C@@H]5CCOC5 |
Mechanism of Action and In Vitro Efficacy
This compound is a GPR40 agonist. The activation of GPR40 in pancreatic β-cells is a key mechanism for stimulating glucose-dependent insulin secretion. This compound has been shown to activate both Gq protein-dependent and G-protein-independent (β-arrestin) signaling pathways.[1]
Table 2: In Vitro Efficacy of this compound
| Assay | EC50 (nM) |
| Inositol phosphate-1 (IP-1) Accumulation | 0.76 |
| Intracellular Ca2+ Mobilization | 20 |
| β-arrestin Recruitment | 68 |
Data from An, Kyung Mi, et al. "this compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for type 2 diabetes." Biomedicine & Pharmacotherapy 177 (2024): 117044.
Signaling Pathways
The binding of this compound to GPR40 initiates a cascade of intracellular events that ultimately lead to enhanced insulin secretion. The two primary pathways are the Gq-dependent pathway and the β-arrestin pathway.
Gq-Dependent Signaling Pathway
Caption: this compound-induced Gq-dependent signaling pathway in pancreatic β-cells.
β-Arrestin Signaling Pathway
Caption: this compound-induced β-arrestin recruitment and downstream signaling.
Experimental Protocols
Detailed experimental protocols for the in vitro assays cited in this guide are essential for the replication and validation of the findings. Unfortunately, the full text of the primary publication by An, Kyung Mi, et al. (2024), which would contain these detailed methodologies, was not accessible through publicly available resources at the time of this document's creation.
The following provides a general overview of the likely methodologies based on standard practices in the field.
Inositol Phosphate-1 (IP-1) Accumulation Assay (General Protocol)
This assay is a common method to quantify the activation of the Gq signaling pathway.
References
Xelaglifam: A Technical Guide to its Application as a Click Chemistry Reagent in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xelaglifam is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Primarily investigated for its antihyperglycemic properties in the context of type 2 diabetes, this compound's utility in biomedical research is significantly enhanced by its chemical structure. The molecule incorporates a terminal alkyne group, positioning it as a versatile reagent for click chemistry. This feature enables researchers to employ the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to covalently link this compound to a variety of molecular probes, facilitating detailed studies of its distribution, target engagement, and downstream signaling pathways. This guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its biological activity, and detailed protocols for its application as a click chemistry reagent.
Core Principles: this compound's Dual Functionality
This compound's utility in biomedical research stems from two key features: its potent agonism of GPR40 and its integrated alkyne group for click chemistry.
-
GPR40 Agonism: this compound activates GPR40, which is highly expressed in pancreatic β-cells. This activation triggers downstream signaling cascades that lead to glucose-dependent insulin secretion.[1]
-
Click Chemistry Handle: The terminal alkyne group is a bioorthogonal chemical handle. It does not react with biological molecules under normal physiological conditions but specifically and efficiently reacts with azide-containing molecules in the presence of a copper(I) catalyst. This allows for the precise attachment of reporter molecules such as fluorescent dyes or biotin for detection and enrichment.
Quantitative Biological Data
The biological activity of this compound has been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data.
| Parameter | EC50 Value | Cell Line | Description |
| Inositol Phosphate-1 (IP-1) Accumulation | 0.76 nM | GPR40-expressing cells | Measurement of Gq protein-dependent signaling pathway activation.[1] |
| Intracellular Ca²⁺ Mobilization | 20 nM | GPR40-expressing cells | A key downstream event of Gq pathway activation leading to insulin secretion.[1] |
| β-arrestin Recruitment | 68 nM | GPR40-expressing cells | Indicates engagement of the G-protein-independent signaling pathway.[1] |
| Animal Model | Dose | Effect on Glucose Tolerance |
| Goto-Kakizaki (GK) rats | 1 mg/kg | 33.4% improvement at 1 hour and 15.6% at 5 hours.[1] |
| Zucker Diabetic Fatty (ZDF) rats | Not specified | 34% improvement.[1] |
| OLETF rats | Not specified | 35.1% improvement.[1] |
Signaling Pathways of this compound
Upon binding to GPR40, this compound initiates two primary signaling cascades: a Gq protein-dependent pathway and a β-arrestin-dependent pathway. These pathways collectively contribute to its therapeutic effects.
Caption: this compound- GPR40 Signaling Pathways.
Experimental Workflows and Protocols
The alkyne group on this compound allows for its use in a variety of click chemistry-based experimental workflows. Below are diagrams and detailed protocols for two common applications: target engagement studies in cell lysates and visualization of drug binding in cells.
Target Engagement and Pull-Down from Cell Lysates
This workflow is designed to identify the protein targets of this compound within a complex biological sample.
Caption: Workflow for this compound Target Identification.
Protocol: Click Chemistry-Mediated Protein Enrichment from Cell Lysate
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
Materials:
-
This compound
-
Cells of interest cultured to appropriate density
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Azide-biotin probe (e.g., Azide-PEG4-Biotin)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
DMSO
-
Deionized water
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the desired concentration of this compound for the appropriate duration to allow for target engagement. Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the cell lysate (e.g., 1 mg of total protein) with the azide-biotin probe (final concentration typically 25-100 µM).
-
Prepare a fresh solution of the copper catalyst complex: mix CuSO₄ (final concentration 1 mM) and THPTA (final concentration 5 mM) in water.
-
Add the copper catalyst complex to the lysate mixture.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate (final concentration 5 mM).
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Enrichment of Biotinylated Proteins:
-
Equilibrate streptavidin-coated magnetic beads by washing them with lysis buffer.
-
Add the equilibrated beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include lysis buffer, high-salt buffer, and a final wash with PBS.
-
-
Elution:
-
Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
-
Downstream Analysis:
-
The eluted proteins can be separated by SDS-PAGE and visualized by silver or Coomassie staining, or subjected to in-gel digestion followed by LC-MS/MS for protein identification.
-
In Situ Visualization of this compound Binding
This workflow allows for the visualization of this compound's subcellular localization and its interaction with its target in fixed cells.
Caption: Workflow for Visualizing this compound Binding.
Protocol: In Situ Click Chemistry for Fluorescence Imaging
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 or saponin for permeabilization
-
Azide-fluorophore conjugate (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Treatment:
-
Culture cells on coverslips and treat with this compound at the desired concentration and for the appropriate time. Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Labeling Reaction:
-
Prepare the click reaction cocktail. For each coverslip, mix:
-
Azide-fluorophore (final concentration 2-10 µM)
-
Premixed CuSO₄ (final concentration 1 mM) and THPTA (final concentration 5 mM)
-
Freshly prepared sodium ascorbate (final concentration 5 mM) in PBS.
-
-
Invert the coverslip onto a drop of the click reaction cocktail on a piece of parafilm.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing and Counterstaining:
-
Wash the coverslips three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Conclusion
This compound's dual nature as a potent GPR40 agonist and a click chemistry reagent makes it a valuable tool for biomedical research. The ability to attach various molecular probes via the CuAAC reaction opens up numerous possibilities for studying its mechanism of action, identifying its binding partners, and visualizing its cellular distribution. The protocols and workflows provided in this guide offer a starting point for researchers to harness the full potential of this compound in their investigations into GPR40 biology and related therapeutic areas.
References
Preclinical Profile of Xelaglifam: A Novel GPR40/FFAR1 Agonist for Type 2 Diabetes Mellitus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Xelaglifam (IDG-16177) is a potent and selective G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), agonist under investigation for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Preclinical studies have demonstrated its efficacy in promoting glucose-dependent insulin secretion, improving glycemic control, and offering a favorable safety profile, including a lower risk of hepatotoxicity compared to earlier GPR40 agonists like Fasiglifam.[3] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols to facilitate further research and development in this area.
Mechanism of Action
This compound exerts its therapeutic effects by activating GPR40, a receptor predominantly expressed on pancreatic β-cells.[4] GPR40 activation by fatty acids is known to potentiate glucose-stimulated insulin secretion (GSIS). This compound mimics this action, leading to enhanced insulin release in the presence of elevated glucose levels, thereby addressing a key pathophysiological defect in T2DM.[1][4]
The signaling downstream of GPR40 activation by this compound involves both Gq protein-dependent and G protein-independent pathways. This includes the mobilization of intracellular calcium (Ca²⁺) and the recruitment of β-arrestin.[1]
Figure 1: Simplified signaling pathway of this compound via GPR40 activation.
In Vitro Pharmacology
Quantitative Data Summary
The in vitro activity of this compound has been characterized in GPR40-expressing cells, demonstrating potent and dose-dependent effects on key signaling molecules.
| Parameter | EC50 (nM) | Cell Line | Assay Type | Reference |
| Inositol Phosphate-1 (IP-1) Accumulation | 0.76 | GPR40-expressing cells | HTRF | [1] |
| Ca²⁺ Mobilization | 20 | GPR40-expressing cells | Fluorescence-based | [1] |
| β-Arrestin Recruitment | 68 | GPR40-expressing cells | Enzyme Fragment Complementation | [1] |
| Insulin Secretion (vs. Fasiglifam) | 3.8-fold enhanced | HIT-T15 β cells | ELISA | [1] |
Experimental Protocols
This assay quantifies the accumulation of inositol monophosphate, a stable downstream metabolite of IP3, as a measure of Gq protein activation.
-
Cell Line: CHO-K1 cells stably expressing human GPR40.
-
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF).
-
Protocol:
-
Cells are seeded in a 384-well plate and incubated overnight.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor and LiCl (to prevent IP-1 degradation).
-
This compound is added at various concentrations and incubated for a specified time (e.g., 30 minutes) at 37°C.
-
HTRF reagents (IP1-d2 conjugate and anti-IP1 cryptate) are added, and the plate is incubated for 1 hour at room temperature.
-
The fluorescence is read at 620 nm and 665 nm, and the HTRF ratio is calculated.
-
EC50 values are determined by plotting the HTRF ratio against the logarithm of the compound concentration.
-
This assay measures the transient increase in intracellular calcium concentration following GPR40 activation.
-
Cell Line: HEK293 cells stably expressing human GPR40.
-
Methodology: Fluorescence-based assay using a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Protocol:
-
Cells are seeded in a 96-well black-walled, clear-bottom plate and incubated overnight.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
The dye is washed off, and the cells are incubated in a buffer.
-
The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured.
-
This compound at various concentrations is added, and the change in fluorescence intensity is monitored over time.
-
The peak fluorescence response is used to determine the EC50 value.
-
This assay measures the recruitment of β-arrestin to the activated GPR40, indicating G protein-independent signaling.
-
Cell Line: U2OS cells co-expressing GPR40 tagged with a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter).
-
Methodology: Enzyme Fragment Complementation (EFC).
-
Protocol:
-
Cells are seeded in a 384-well plate and incubated overnight.
-
This compound is added at various concentrations and incubated for 90 minutes at 37°C.
-
Detection reagents containing the enzyme substrate are added, and the plate is incubated for 1 hour at room temperature.
-
Chemiluminescence is measured using a plate reader.
-
EC50 values are calculated from the dose-response curve.
-
This assay quantifies the amount of insulin secreted from pancreatic β-cells in response to this compound under high glucose conditions.
-
Cell Line: HIT-T15 (hamster insulinoma) cells.
-
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol:
-
HIT-T15 cells are cultured to confluence.
-
The cells are pre-incubated in a low-glucose buffer.
-
The buffer is replaced with a high-glucose buffer containing various concentrations of this compound or a comparator (e.g., Fasiglifam).
-
After a 2-hour incubation at 37°C, the supernatant is collected.
-
The concentration of insulin in the supernatant is quantified using a commercially available insulin ELISA kit.
-
In Vivo Pharmacology
Quantitative Data Summary
This compound has demonstrated significant anti-diabetic efficacy in multiple rodent models of type 2 diabetes.
| Animal Model | Dose (mg/kg) | Effect | Improvement | Reference |
| Goto-Kakizaki (GK) rats | 1 | Improved glucose tolerance (1h post-challenge) | 33.4% | [1] |
| 1 | Improved glucose tolerance (5h post-challenge) | 15.6% | [1] | |
| Zucker Diabetic Fatty (ZDF) rats | Repeated dosing | Superior glucose tolerance | 34% | [1] |
| Repeated dosing | Reduction in fasting hyperglycemia | 18.3% | [1] | |
| Otsuka Long-Evans Tokushima Fatty (OLETF) rats | Repeated dosing | Superior glucose tolerance | 35.1% | [1] |
| Repeated dosing | Reduction in fasting hyperglycemia | 30% | [1] | |
| Sprague-Dawley rats | <30 | No hypoglycemia induced | - | [1] |
Experimental Protocols
Figure 2: Experimental workflow for in vivo evaluation of this compound.
-
Goto-Kakizaki (GK) Rats: A non-obese, spontaneously diabetic model characterized by insulin resistance and impaired glucose-stimulated insulin secretion.
-
Zucker Diabetic Fatty (ZDF) Rats: An obese model with a mutation in the leptin receptor, leading to hyperphagia, insulin resistance, and progressive β-cell failure.
-
Otsuka Long-Evans Tokushima Fatty (OLETF) Rats: A model of late-onset, mild obesity with hyperphagia and insulin resistance.
-
Sprague-Dawley Rats: A normal, healthy strain used to assess the risk of hypoglycemia.
This test evaluates the ability of the animal to clear a glucose load from the bloodstream.
-
Protocol:
-
Animals are fasted overnight (12-16 hours) with free access to water.
-
A baseline blood sample is collected from the tail vein (t=0).
-
This compound or vehicle is administered orally.
-
After a set period (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood samples are collected at various time points (e.g., 15, 30, 60, 90, 120 minutes) after the glucose challenge.
-
Blood glucose levels are measured using a glucometer.
-
The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
-
This measures the effect of repeated dosing on baseline hyperglycemia.
-
Protocol:
-
Animals receive daily oral doses of this compound or vehicle for a specified duration (e.g., 4 weeks).
-
At the end of the treatment period, animals are fasted overnight.
-
A blood sample is collected to measure fasting blood glucose levels.
-
This test evaluates the risk of inducing dangerously low blood glucose levels.
-
Protocol:
-
Healthy, normoglycemic Sprague-Dawley rats are used.
-
Animals are fasted.
-
High doses of this compound (up to 30 mg/kg) are administered orally.
-
Blood glucose levels are monitored at regular intervals to check for any significant drop below the normal range.
-
Combination Therapy
Preclinical evidence suggests that co-treatment of this compound with Sodium-Glucose Cotransporter-2 (SGLT-2) inhibitors results in additive or synergistic effects on glycemic control.[1] This combination holds promise for a multi-faceted approach to T2DM management.
Safety Profile
A key advantage of this compound is its improved safety profile, particularly concerning hepatotoxicity, which was a major issue with previous GPR40 agonists. Studies have shown that this compound has a broader safety margin against inhibition of bile acid transporters compared to Fasiglifam, suggesting a lower likelihood of causing bile acid accumulation.[3] Furthermore, this compound does not appear to adversely affect mitochondrial function in liver cells, and its metabolism does not produce significant levels of toxic glucuronide metabolites.[3]
Conclusion
This compound is a promising GPR40/FFAR1 agonist with a well-defined mechanism of action that translates to robust in vivo efficacy in preclinical models of type 2 diabetes. Its ability to enhance glucose-dependent insulin secretion without causing hypoglycemia, coupled with a favorable safety profile regarding hepatotoxicity, positions it as a potentially valuable therapeutic option. The synergistic effects observed with SGLT-2 inhibitors further broaden its potential clinical utility. The detailed methodologies provided in this guide are intended to support further investigation into the therapeutic potential of this compound and other GPR40 agonists.
References
Xelaglifam: A Deep Dive into its Therapeutic Potential in Metabolic Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Xelaglifam, a novel and selective G protein-coupled receptor 40 (GPR40/FFAR1) agonist, has emerged as a promising therapeutic candidate for the management of type 2 diabetes and potentially other metabolic disorders. This document provides a comprehensive technical overview of the preclinical data supporting the efficacy and safety of this compound. It details the compound's mechanism of action, summarizes key quantitative in vitro and in vivo findings, outlines experimental methodologies, and visualizes the core signaling pathways and experimental workflows. The data presented herein underscore this compound's potential for robust glycemic control with a favorable safety profile, particularly concerning hepatotoxicity, a known risk associated with previous GPR40 agonists.
Core Mechanism of Action: Dual Signaling Pathways
This compound exerts its therapeutic effects by activating GPR40, a receptor predominantly expressed on pancreatic β-cells. This activation triggers a dual signaling cascade, leading to glucose-dependent insulin secretion.[1] Unlike physiological ligands, this compound demonstrates a potent and sustained activation of both Gq protein-dependent and G-protein-independent (β-arrestin) pathways.[1]
Gq Protein-Dependent Pathway
Upon binding of this compound, the Gq alpha subunit of the G-protein complex is activated. This initiates a downstream cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the mobilization of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels are a primary trigger for the exocytosis of insulin-containing granules from the pancreatic β-cells.
β-Arrestin-Mediated Pathway
In addition to the canonical Gq pathway, this compound has been shown to potently recruit β-arrestin.[1] The recruitment of β-arrestin to the activated GPR40 receptor is believed to contribute to the sustained signaling and may play a role in the long-lasting effects of the drug on insulin secretion. This G-protein-independent signaling arm represents a key feature of this compound's pharmacology.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay | Result (EC50) | Reference |
| Gq Protein-Dependent Signaling | Inositol Phosphate-1 Accumulation | 0.76 nM | [1] |
| Intracellular Ca2+ Mobilization | 20 nM | [1] | |
| G-Protein-Independent Signaling | β-Arrestin Recruitment | 68 nM | [1] |
Table 2: In Vivo Efficacy of this compound in Diabetic Rat Models
| Animal Model | Treatment | Outcome | Result | Reference |
| Goto-Kakizaki (GK) Rats | 1 mg/kg this compound | Improved Glucose Tolerance (1h) | 33.4% improvement | [1] |
| Improved Glucose Tolerance (5h) | 15.6% improvement | [1] | ||
| Zucker Diabetic Fatty (ZDF) Rats | Repeated Dosing | Superior Glucose Tolerance | 34% improvement | [1] |
| Reduction in Fasting Hyperglycemia | 18.3% reduction | [1] | ||
| Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | Repeated Dosing | Superior Glucose Tolerance | 35.1% improvement | [1] |
| Reduction in Fasting Hyperglycemia | 30% reduction | [1] | ||
| Insulin Secretion | 3.8-fold enhancement | [1] |
Table 3: Comparative Hepatotoxicity Risk Profile
| Parameter | Assay | This compound | Fasiglifam | Reference |
| Safety Margin | Hepatobiliary Transporter Inhibition | >10-fold | <10-fold | |
| Mitochondrial Function | AC50 in HepaRG Spheroids | Higher | Lower |
Experimental Protocols
Disclaimer: The following protocols are generalized descriptions based on the available literature. For precise, detailed methodologies, it is recommended to consult the full-text publications.
In Vitro Assays
This assay quantifies the activation of the Gq signaling pathway. GPR40-expressing cells are seeded in multi-well plates and incubated with varying concentrations of this compound. Following incubation, cell lysates are prepared, and the accumulation of IP-1, a stable downstream metabolite of IP3, is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit. The EC50 value is determined from the dose-response curve.
To measure intracellular calcium flux, GPR40-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The baseline fluorescence is recorded, after which various concentrations of this compound are added. The change in fluorescence intensity, corresponding to the increase in intracellular Ca2+ concentration, is monitored over time using a fluorescence plate reader. The EC50 is calculated from the peak fluorescence response at each concentration.
The recruitment of β-arrestin to the activated GPR40 receptor is typically measured using a cell-based assay, such as PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific). In these systems, GPR40 is tagged with a component of a reporter enzyme, and β-arrestin is fused to the complementary component. Agonist-induced recruitment of β-arrestin brings the two enzyme fragments into proximity, generating a measurable signal (e.g., chemiluminescence or fluorescence). The EC50 is determined from the dose-response curve of the signal.
In Vivo Studies in Rodent Models of Type 2 Diabetes
Studies are conducted in established genetic models of type 2 diabetes, including Goto-Kakizaki (GK) rats (a model of non-obese type 2 diabetes), Zucker Diabetic Fatty (ZDF) rats, and Otsuka Long-Evans Tokushima Fatty (OLETF) rats (models of obese type 2 diabetes). Age-matched, non-diabetic strains (e.g., Sprague-Dawley rats) are used as controls. Animals are housed under standard laboratory conditions with controlled light-dark cycles and access to food and water.
Following an overnight fast, a baseline blood sample is collected from the tail vein. This compound or vehicle is administered via oral gavage. After a specified time (e.g., 30 or 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally. Blood samples are then collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose and plasma insulin levels. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
References
Methodological & Application
In Vitro Protocol for Characterizing Xelaglifam using GPR40-Expressing Cells
Application Note
This document provides a comprehensive set of in vitro protocols for the functional characterization of Xelaglifam, a novel G protein-coupled receptor 40 (GPR40/FFAR1) agonist. This compound has demonstrated potent activity in stimulating glucose-dependent insulin secretion, making it a promising candidate for the treatment of type 2 diabetes.[1] The protocols outlined below are designed for researchers, scientists, and drug development professionals to assess the pharmacological activity of this compound and other GPR40 agonists in cellular models.
The described assays focus on key aspects of GPR40 signaling, including Gq-protein dependent and independent pathways. These include the measurement of second messenger accumulation (inositol monophosphate), intracellular calcium mobilization, β-arrestin recruitment, and the ultimate physiological response of glucose-stimulated insulin secretion (GSIS). The protocols are designed for use with recombinant cell lines expressing human GPR40, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO-K1) cells, as well as with insulin-secreting cell lines like the hamster insulinoma (HIT-T15) cells.
GPR40 Signaling and this compound's Mechanism of Action
GPR40 is a G protein-coupled receptor that is highly expressed in pancreatic β-cells.[2] Upon activation by long-chain fatty acids or synthetic agonists like this compound, GPR40 primarily couples to the Gαq/11 subunit of heterotrimeric G proteins.[3][4] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[3] These signaling events are crucial for the potentiation of glucose-stimulated insulin secretion.
This compound has been shown to activate both Gq protein-dependent and G protein-independent signaling pathways.[1] It dose-dependently increases inositol phosphate-1 (IP-1), a stable metabolite of IP3, and stimulates intracellular calcium mobilization.[1] Furthermore, this compound promotes the recruitment of β-arrestin, a key protein in G protein-independent signaling and receptor desensitization.[1][5]
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Xelaglifam in Diabetic Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with Xelaglifam, a novel G protein-coupled receptor 40 (GPR40/FFAR1) agonist, in established diabetic rat models. The protocols are compiled from published preclinical research to guide the investigation of this compound's therapeutic potential in type 2 diabetes.
Introduction to this compound
This compound is a GPR40/FFAR1 agonist that stimulates glucose-dependent insulin secretion.[1] Its mechanism of action involves the activation of Gq protein-dependent and G-protein-independent (β-arrestin) signaling pathways, leading to increased intracellular calcium levels and enhanced insulin release from pancreatic β-cells.[1] Preclinical studies have demonstrated its efficacy in improving glycemic control in various diabetic rat models.[1]
This compound Dosage and Administration in Diabetic Rat Models
Published studies have utilized several key diabetic rat models to evaluate the efficacy of this compound. The dosages and models are summarized in the table below.
| Rat Model | Dosage | Route of Administration | Treatment Duration | Key Findings |
| Goto-Kakizaki (GK) Rat | 1 mg/kg | Oral Gavage | Single Dose | Improved glucose tolerance.[1] |
| Zucker Diabetic Fatty (ZDF) Rat | Lower doses (specifics not detailed in abstracts) | Oral Gavage | Repeated Dosing | Superior glucose tolerance and reduced fasting hyperglycemia.[1] |
| Otsuka Long-Evans Tokushima Fatty (OLETF) Rat | Lower doses (specifics not detailed in abstracts) | Oral Gavage | Repeated Dosing | Superior glucose tolerance and reduced fasting hyperglycemia.[1] |
Note: While the exact "lower doses" and duration for ZDF and OLETF rats were not specified in the primary abstract, typical repeated-dose studies for similar compounds in these models range from 4 to 8 weeks.
Experimental Protocols
The following are detailed protocols for the administration of this compound and the assessment of its effects in diabetic rat models.
Animal Models
The Goto-Kakizaki (GK) rat, Zucker Diabetic Fatty (ZDF) rat, and Otsuka Long-Evans Tokushima Fatty (OLETF) rat are well-established genetic models of type 2 diabetes and do not require chemical induction of the diabetic phenotype.
Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Oral gavage needles (size appropriate for rats)
-
Syringes
Protocol:
-
Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. For example, to achieve a 1 mg/kg dose in a 300g rat with a dosing volume of 5 mL/kg, the concentration would be 0.2 mg/mL.
-
Animal Handling and Dosing:
-
Gently restrain the rat.
-
Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and administer the dose directly into the stomach.
-
Monitor the animal for a short period post-administration to ensure no adverse effects.
-
Oral Glucose Tolerance Test (OGTT)
Materials:
-
Glucose solution (e.g., 40% w/v in sterile water)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Protocol:
-
Fasting: Fast the rats for a period of 8-16 hours prior to the test, with free access to water.
-
Baseline Blood Glucose: At time 0, collect a baseline blood sample from the tail vein and measure the glucose concentration.
-
This compound Administration: Administer this compound or vehicle via oral gavage as described in section 3.2.
-
Glucose Challenge: 30-60 minutes after compound administration, administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for in vivo studies.
Caption: this compound Signaling Pathway
Caption: Experimental Workflow
References
Application Note: Measuring Xelaglifam Activity Using a Calcium Mobilization Assay
Introduction
Xelaglifam (also known as IDG-16177) is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[4][5] Upon activation by agonists like this compound, GPR40 couples to Gαq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[6][7] This transient increase in intracellular calcium is a key second messenger that contributes to the potentiation of insulin secretion.[4]
This application note provides a detailed protocol for measuring the activity of this compound by quantifying its ability to induce intracellular calcium mobilization in a cell-based assay. This method is a robust and high-throughput compatible approach for characterizing the potency and efficacy of GPR40 agonists.
Principle of the Assay
The assay utilizes a fluorescent calcium indicator dye, such as Fluo-4 AM, which is a cell-permeant acetoxymethyl ester. Once inside the cell, intracellular esterases cleave the AM group, trapping the dye in the cytoplasm. In its calcium-free form, Fluo-4 exhibits minimal fluorescence. However, upon binding to Ca2+ released from the endoplasmic reticulum following GPR40 activation, its fluorescence intensity increases by over 100-fold.[8][9] This change in fluorescence can be measured in real-time using a fluorescence plate reader, such as a Fluorometric Imaging Plate Reader (FLIPR) or a FlexStation. The intensity of the fluorescent signal is proportional to the concentration of intracellular free calcium, which in turn correlates with the activity of this compound on GPR40.
Data Presentation
The potency of this compound can be determined by generating a dose-response curve and calculating the half-maximal effective concentration (EC50). The following table summarizes typical quantitative data obtained from such an experiment.
| Parameter | This compound | Fasiglifam (Reference Agonist) |
| EC50 (Ca2+ Mobilization) | 20 nM[1] | Variable (literature dependent) |
| EC50 (Inositol Phosphate-1) | 0.76 nM[1] | Variable (literature dependent) |
| EC50 (β-arrestin Recruitment) | 68 nM[1] | Variable (literature dependent) |
Note: EC50 values can vary depending on the cell line, assay conditions, and specific protocol used.
Mandatory Visualizations
Caption: this compound-induced GPR40 signaling pathway leading to calcium mobilization.
References
- 1. This compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSRS [precision.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Application Note: Investigating the Pro-secretory Effects of Xelaglifam on Insulin Release in HIT-T15 Pancreatic β-Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Type 2 diabetes mellitus (T2DM) is characterized by insulin resistance and progressive pancreatic β-cell dysfunction, leading to inadequate insulin secretion. A key therapeutic strategy involves enhancing glucose-dependent insulin secretion. Xelaglifam, a novel and selective G protein-coupled receptor 40 (GPR40/FFAR1) agonist, has emerged as a promising agent.[1][2] GPR40 is highly expressed in pancreatic β-cells and is activated by free fatty acids, leading to the potentiation of glucose-stimulated insulin secretion (GSIS).[2]
This application note provides a detailed protocol for utilizing the HIT-T15 Syrian hamster β-cell line to study the effects of this compound on insulin secretion. HIT-T15 cells are a well-established model for studying β-cell function as they secrete insulin in response to glucose and other secretagogues.[3][4][5] The protocols outlined below cover cell culture, assessment of compound cytotoxicity, and a robust GSIS assay to quantify the glucose-dependent effects of this compound.
Principle of the Method
This compound potentiates insulin secretion in a glucose-dependent manner by activating the GPR40 receptor. This activation stimulates the Gq protein-dependent signaling pathway, leading to increased intracellular calcium mobilization and enhanced exocytosis of insulin-containing granules.[1] This assay quantifies the amount of insulin secreted into the cell culture supernatant from HIT-T15 cells following stimulation with varying concentrations of glucose and this compound. The insulin concentration is measured using a standard sandwich ELISA.
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: this compound activates GPR40, initiating a signaling cascade that elevates intracellular calcium and promotes insulin granule exocytosis.
Materials and Reagents
| Reagent | Supplier | Cat. No. (Example) |
| HIT-T15 Cell Line | ATCC | CRL-1777 |
| F-12K Medium (Kaighn's Mod.) | Gibco | 21127022 |
| Fetal Bovine Serum (FBS) | Gibco | 10437028 |
| Horse Serum | Gibco | 26050088 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| DPBS, no calcium, no magnesium | Gibco | 14190144 |
| This compound | MedChemExpress | HY-114339 |
| DMSO (Cell culture grade) | Sigma-Aldrich | D2650 |
| Krebs-Ringer Bicarbonate Buffer (KRBH) | In-house prep or Sigma | K4002 |
| D-Glucose | Sigma-Aldrich | G8270 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| MTT Reagent | Sigma-Aldrich | M5655 |
| Hamster Insulin ELISA Kit | Mercodia | 10-1200-01 |
Experimental Protocols
Culture and Maintenance of HIT-T15 Cells
HIT-T15 cells' insulin synthesis and secretion capacity can diminish with high passage numbers.[4] It is recommended to use cells between passages 60-80 for these experiments and maintain a consistent passage number across comparative studies.
Culture Medium:
-
F-12K Medium supplemented with 10% Horse Serum and 2.5% Fetal Bovine Serum.
-
For routine culture, some labs use RPMI-1640 with 10% FBS.[6]
Protocol:
-
Culture HIT-T15 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Cells grow in clusters and do not form a uniform monolayer.[6]
-
Change the medium every 2-3 days.
-
Subculture: When cells are approximately 80-90% confluent (typically once a week), aspirate the medium and wash once with DPBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete culture medium and gently pipette to break up cell clumps.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the pellet in fresh medium and split at a ratio of 1:4 to 1:6 into new flasks.
Cell Viability (MTT) Assay
Before assessing insulin secretion, it is crucial to determine the concentrations of this compound that are non-toxic to HIT-T15 cells.
Protocol:
-
Seed HIT-T15 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24-48 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound (e.g., 0.1 nM to 10 µM) in the culture medium. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Replace the medium with 100 µL of the medium containing the different this compound concentrations.
-
Incubate for 24 hours (or a duration matching the secretion assay).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Table 1: Representative Cell Viability Data
| This compound Conc. | Absorbance (570 nm) (Mean ± SD) | % Viability vs. Vehicle |
| Vehicle (0.1% DMSO) | 0.85 ± 0.05 | 100% |
| 1 nM | 0.84 ± 0.06 | 98.8% |
| 10 nM | 0.86 ± 0.04 | 101.2% |
| 100 nM | 0.85 ± 0.05 | 100.0% |
| 1 µM | 0.83 ± 0.07 | 97.6% |
| 10 µM | 0.81 ± 0.08 | 95.3% |
| (Note: Data are for illustrative purposes only.) |
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is designed to measure the effect of this compound on insulin secretion under basal (low glucose) and stimulatory (high glucose) conditions.
Experimental Workflow
Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay in HIT-T15 cells.
Reagent Preparation:
-
KRBH Buffer: Prepare KRBH buffer containing 0.2% BSA.
-
Starvation Buffer: KRBH buffer with 2.8 mM D-Glucose.
-
Stimulation Buffers: Prepare KRBH buffer with:
-
2.8 mM Glucose (Basal) + Vehicle
-
2.8 mM Glucose (Basal) + this compound (e.g., 100 nM)
-
16.7 mM Glucose (Stimulated) + Vehicle
-
16.7 mM Glucose (Stimulated) + this compound (e.g., 100 nM) (Note: Prepare this compound stock in DMSO and dilute into buffer. Ensure final DMSO concentration is constant and ≤ 0.1% across all conditions.)
-
Protocol:
-
Seed HIT-T15 cells in a 24-well plate at a density of 1 x 10⁵ cells/well. Incubate for 48 hours.
-
Pre-incubation: Gently wash the cells twice with 500 µL of DPBS.
-
Add 500 µL of Starvation Buffer (KRBH + 2.8 mM Glucose) to each well.
-
Incubate for 2 hours at 37°C to allow the cells to return to a basal state of insulin secretion.
-
Stimulation: Carefully aspirate the starvation buffer and wash the cells twice with DPBS.
-
Add 400 µL of the respective Stimulation Buffers to each well (perform in triplicate).
-
Incubate for 2 hours at 37°C.
-
Collection: After incubation, collect the supernatant from each well into microcentrifuge tubes.
-
Centrifuge the tubes at 500 x g for 5 minutes at 4°C to pellet any detached cells.
-
Transfer the clarified supernatant to new tubes and store at -80°C until the ELISA is performed.
-
Protein Normalization: Lyse the remaining cells in the wells with a suitable lysis buffer (e.g., RIPA buffer). Determine the total protein content in each well using a BCA or Bradford protein assay.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a hamster-specific insulin ELISA kit, following the manufacturer’s instructions.[7]
-
Data Analysis: Normalize the measured insulin concentration to the total protein content and the incubation time (e.g., ng insulin / mg protein / hour).
Expected Results and Data Presentation
This compound is expected to have a minimal effect on insulin secretion at basal (low) glucose levels but should significantly potentiate insulin secretion at stimulatory (high) glucose concentrations.[1]
Table 2: Representative GSIS Assay Data
| Glucose Conc. | This compound Conc. | Insulin Secreted (ng/mg protein/hr) (Mean ± SD) | Fold Change vs. High Glucose Vehicle |
| 2.8 mM (Basal) | Vehicle | 1.5 ± 0.3 | - |
| 2.8 mM (Basal) | 100 nM | 1.8 ± 0.4 | - |
| 16.7 mM (Stimulated) | Vehicle | 6.2 ± 0.8 | 1.0 |
| 16.7 mM (Stimulated) | 100 nM | 15.5 ± 2.1 | 2.5 |
| (Note: Data are for illustrative purposes only and demonstrate the expected glucose-dependent potentiation.) |
Troubleshooting
| Problem | Possible Cause | Solution |
| High basal insulin secretion | Cells are stressed or overgrown. | Do not let cells become over-confluent. Handle cells gently during washes. Ensure adequate pre-incubation time. |
| Poor response to glucose | High passage number of HIT-T15 cells. | Use lower passage cells. Confirm cell identity and health. |
| High variability between replicates | Inconsistent cell seeding or handling. | Ensure a single-cell suspension during seeding. Be precise and consistent with washing and reagent addition steps. |
| No effect of this compound | Compound degradation or incorrect concentration. | Prepare fresh compound dilutions for each experiment. Confirm the potency of the compound stock. |
References
- 1. This compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insulin release from a cloned hamster B-cell line (HIT-T15). The effects of glucose, amino acids, sulphonylureas and colchicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accegen.com [accegen.com]
- 5. Fuel-stimulated insulin secretion by clonal hamster beta-cell line HIT T-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. novamedline.com [novamedline.com]
Application Note: Measurement of Inositol Phosphate-1 (IP1) Levels Following Xelaglifam Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xelaglifam is a novel, potent agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1)[1][2]. GPR40 is a promising therapeutic target for type 2 diabetes as its activation leads to glucose-dependent insulin secretion[1][3]. This compound stimulates the Gq protein-dependent signaling pathway, a key mechanism for its therapeutic effect[1][3].
Upon activation by an agonist like this compound, GPR40 couples to the Gαq/11 subunit, which in turn activates Phospholipase C (PLC)[3][4]. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3)[5][6]. IP3 is a transient molecule that is rapidly metabolized through a cascade into various inositol phosphates, ultimately yielding D-myo-inositol 1-phosphate (IP1)[4][7]. Due to the short half-life of IP3, measuring its accumulation for high-throughput screening is challenging[8][9]. IP1, however, is a stable downstream metabolite. By inhibiting inositol monophosphatase with lithium chloride (LiCl), IP1 accumulates in the cell, making it a robust and reliable surrogate for quantifying the activation of Gq-coupled receptors[9][10][11].
This application note provides detailed protocols for measuring IP1 levels in response to this compound treatment using modern, homogeneous assay techniques suitable for drug discovery and development.
This compound-Mediated Gq Signaling Pathway
The activation of GPR40/FFAR1 by this compound initiates a well-defined intracellular signaling cascade.
-
Receptor Binding: this compound binds to and activates the GPR40/FFAR1 receptor on the cell surface.
-
G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the associated Gαq/11 subunit[12].
-
PLC Activation: The GTP-bound Gαq/11 subunit dissociates and activates Phospholipase C-β (PLCβ)[5][13].
-
Second Messenger Production: PLCβ cleaves PIP2 into IP3 and DAG[13].
-
IP3 Metabolism: IP3 is sequentially dephosphorylated by phosphatases to inositol 1,4-bisphosphate (IP2), then to inositol 1-phosphate (IP1)[4].
-
IP1 Accumulation: In the presence of LiCl, the final degradation step of IP1 to myo-inositol is blocked, leading to its accumulation, which can be quantitatively measured[9].
References
- 1. This compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lower hepatotoxicity risk in this compound, a novel GPR40 agonist, compared to Fasiglifam for type 2 diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 6. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in the levels of inositol phosphates after agonist-dependent hydrolysis of membrane phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 11. revvity.com [revvity.com]
- 12. Signal Transduction Pathways: G-Proteins and GPCR - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 13. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Experimental Design for Long-Term Efficacy Studies of Xelaglifam in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Xelaglifam is a novel agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and mediates the amplification of glucose-stimulated insulin secretion (GSIS) in response to fatty acids.[2][3] this compound stimulates glucose-dependent insulin secretion, thereby lowering circulating glucose levels, which makes it a promising therapeutic candidate for Type 2 Diabetes.[1] Its mechanism involves both Gq protein-dependent pathways, leading to intracellular calcium mobilization, and G-protein-independent β-arrestin recruitment.[1][2] Long-term efficacy studies in relevant rodent models are crucial to evaluate its sustained glycemic control, potential for tachyphylaxis, and overall impact on metabolic health.
These application notes provide a comprehensive framework for designing and conducting long-term efficacy studies of this compound in rodent models of metabolic disease.
This compound Signaling Pathway
This compound activates GPR40 on pancreatic β-cells. This initiates a dual signaling cascade involving Gαq-protein activation and β-arrestin recruitment. The Gαq pathway leads to increased intracellular calcium and protein kinase C (PKC) activation, while the β-arrestin pathway also contributes to the potentiation of glucose-stimulated insulin secretion.
Experimental Design and Workflow
A robust experimental design is critical for obtaining reproducible and translatable preclinical data.[4] This involves careful selection of animal models, defining appropriate study groups, and establishing a clear timeline with key endpoints.
2.1. Recommended Animal Models The choice of animal model is fundamental and should mimic the human condition of type 2 diabetes and obesity.
-
Diet-Induced Obesity (DIO) Models: C57BL/6J mice or Sprague-Dawley rats fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia. This model is highly relevant to the common etiology of metabolic syndrome in humans.[5][6]
-
Genetic Models:
-
Zucker Diabetic Fatty (ZDF) Rats: These rats have a mutation in the leptin receptor, leading to hyperphagia, obesity, and progressive β-cell dysfunction, closely mimicking the pathophysiology of type 2 diabetes.[1][6]
-
Otsuka Long-Evans Tokushima Fatty (OLETF) Rats: An established model for long-term hyperglycemia and diabetic complications.[1][6]
-
2.2. Study Groups and Dosing
-
Group 1: Vehicle Control: Administered the vehicle used to dissolve this compound.
-
Group 2: this compound (Low Dose): To establish the lower end of the therapeutic window.
-
Group 3: this compound (Mid Dose): A dose expected to provide significant efficacy.
-
Group 4: this compound (High Dose): To assess maximal efficacy and potential off-target effects. Doses up to 30 mg/kg have been shown to be safe from inducing hypoglycemia in rats.[1]
-
(Optional) Group 5: Positive Control: A clinically relevant comparator drug (e.g., a DPP-4 inhibitor or SGLT-2 inhibitor) to benchmark the efficacy of this compound.
2.3. Long-Term Experimental Workflow A typical long-term study may last 8-12 weeks. The workflow should include an acclimatization and model induction period, followed by the treatment period with regular monitoring and terminal experiments.
Data Presentation: Summary Tables
Quantitative data should be summarized in clear, structured tables for easy comparison between treatment groups.
Table 1: Baseline Metabolic Characteristics (Week 0)
| Parameter | Vehicle Control (n=10) | This compound Low (n=10) | This compound Mid (n=10) | This compound High (n=10) |
|---|---|---|---|---|
| Body Weight (g) | 45.2 ± 2.1 | 45.5 ± 2.3 | 45.3 ± 1.9 | 45.6 ± 2.0 |
| Fasting Glucose (mg/dL) | 185 ± 15 | 188 ± 12 | 186 ± 14 | 189 ± 16 |
| Fasting Insulin (ng/mL) | 3.1 ± 0.5 | 3.0 ± 0.4 | 3.2 ± 0.6 | 3.1 ± 0.5 |
Data presented as Mean ± SEM.
Table 2: Change in Body Weight and Cumulative Food Intake
| Parameter | Vehicle Control | This compound Low | This compound Mid | This compound High |
|---|---|---|---|---|
| Body Weight Change (g) from Week 0 | ||||
| Week 4 | +5.1 ± 0.8 | +4.5 ± 0.7 | +3.1 ± 0.5* | +1.5 ± 0.4** |
| Week 8 | +8.9 ± 1.2 | +7.8 ± 1.0 | +5.5 ± 0.8* | +2.8 ± 0.6** |
| Cumulative Food Intake ( g/animal ) | ||||
| Week 0-4 | 140 ± 10 | 135 ± 9 | 122 ± 8* | 110 ± 7** |
| Week 0-8 | 285 ± 18 | 275 ± 15 | 250 ± 12* | 225 ± 11** |
*Data presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control.
Table 3: Metabolic Test Outcomes
| Parameter | Vehicle Control | This compound Low | This compound Mid | This compound High |
|---|---|---|---|---|
| OGTT AUC (mg/dL*min) at Week 4 | 45000 ± 3500 | 41000 ± 3200 | 32000 ± 2800* | 25000 ± 2100** |
| ITT AUC (% baseline) at Week 6 | 8500 ± 600 | 7800 ± 550 | 6500 ± 480* | 5200 ± 410** |
| Glucose Infusion Rate (mg/kg/min) at Week 8 | 10.5 ± 1.5 | 13.2 ± 1.8 | 18.9 ± 2.1* | 25.4 ± 2.5** |
*Data presented as Mean ± SEM. AUC = Area Under the Curve. *p<0.05, *p<0.01 vs. Vehicle Control.
Detailed Experimental Protocols
4.1. Protocol: Oral Glucose Tolerance Test (OGTT) This test assesses the ability of the animal to clear a glucose load, reflecting overall glucose homeostasis.[7]
-
Materials:
-
Glucose solution (50% Dextrose, sterile)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated microvettes)
-
-
Animal Preparation:
-
Procedure:
-
At time t=0 min, collect a baseline blood sample (~20 µL) from the tail vein for glucose measurement.[10]
-
Immediately administer a bolus of glucose (1-2 g/kg body weight) via oral gavage.[8][11] The volume should be carefully calculated.
-
Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.[8][10]
-
Measure blood glucose at each time point using a glucometer.
-
-
Data Analysis:
-
Plot blood glucose concentration (mg/dL) against time (min).
-
Calculate the Area Under the Curve (AUC) for each animal to quantify glucose tolerance.
-
4.2. Protocol: Insulin Tolerance Test (ITT) This test measures whole-body insulin sensitivity by assessing the glucose-lowering effect of exogenous insulin.[12]
-
Materials:
-
Humulin R (or other regular human insulin)
-
Cold sterile saline (0.9% NaCl)
-
Syringes (e.g., 29G insulin syringes)
-
Glucometer and test strips
-
-
Animal Preparation:
-
Procedure:
-
At time t=0 min, obtain a baseline blood glucose reading from the tail vein.
-
Administer insulin via intraperitoneal (IP) injection. The dose must be optimized for the specific model and degree of insulin resistance, typically ranging from 0.5 to 1.5 U/kg body weight.[14][15]
-
Measure blood glucose from the tail vein at 15, 30, and 60 minutes after insulin injection.[15]
-
Monitor animals closely for signs of severe hypoglycemia (lethargy, seizure); have a 20% glucose solution ready for rescue injections if needed.[14]
-
-
Data Analysis:
-
Plot blood glucose concentration (or % of baseline glucose) against time.
-
Calculate the AUC to represent the insulin-mediated glucose disposal.
-
4.3. Protocol: Hyperinsulinemic-Euglycemic Clamp This is the gold standard for quantifying insulin sensitivity in vivo, measuring the amount of glucose required to maintain euglycemia under hyperinsulinemic conditions.[16][17]
-
Materials:
-
Surgical tools for catheter placement
-
Vascular catheters
-
Infusion pumps
-
Human insulin, 50% Dextrose, sterile saline
-
(Optional) [3-³H]-glucose for measuring glucose turnover
-
-
Animal Preparation (requires survival surgery):
-
Procedure:
-
Connect the conscious, unrestrained mouse's catheters to the infusion and sampling lines.[16]
-
(Optional) If measuring glucose turnover, begin a primed-continuous infusion of [3-³H]-glucose 90 minutes before the clamp starts to assess basal glucose production.[10][16]
-
At t=0 min, begin a continuous infusion of human insulin (e.g., 10 mU/kg/min).[18]
-
Simultaneously, begin a variable infusion of 50% dextrose.
-
Measure arterial blood glucose every 10 minutes. Adjust the glucose infusion rate (GIR) to clamp and maintain blood glucose at a euglycemic level (e.g., 120-140 mg/dL).[16]
-
The clamp typically lasts for 120 minutes. The "steady-state" is usually achieved in the final 40 minutes (t=80-120 min).[16]
-
-
Data Analysis:
-
The primary endpoint is the average GIR (in mg/kg/min) during the steady-state period. A higher GIR indicates greater insulin sensitivity.
-
If tracers are used, rates of whole-body glucose disposal (Rd) and hepatic glucose production (HGP) can be calculated.
-
Logical Relationship of Study Components
The overall study is designed to test the hypothesis that long-term this compound administration improves glycemic control and insulin sensitivity. Each experimental component provides a piece of evidence to support or refute this hypothesis.
References
- 1. This compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 5. Rodent models for metabolic syndrome research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glucose Tolerance Test in Mice [bio-protocol.org]
- 8. protocols.io [protocols.io]
- 9. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IP Glucose Tolerance Test in Mouse [protocols.io]
- 12. protocols.io [protocols.io]
- 13. Insulin Tolerance Test in Mouse [protocols.io]
- 14. mmpc.org [mmpc.org]
- 15. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 16. Hyperinsulinemic-euglycemic Clamps in Conscious, Unrestrained Mice [jove.com]
- 17. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
Technical Support Center: Optimizing Xelaglifam for In Vitro Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Xelaglifam for in vitro cell-based assays.
Important Note on Mechanism of Action: Initial information may have incorrectly categorized this compound as a PPARα agonist. Current research demonstrates that this compound is a potent and selective G Protein-Coupled Receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), agonist.[1][2] This distinction is critical for appropriate assay selection and data interpretation. This compound activates GPR40, leading to downstream signaling through Gq protein-dependent pathways (increasing inositol phosphate-1 and intracellular calcium) and G protein-independent pathways (β-arrestin recruitment).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a GPR40/FFAR1 agonist.[1][2][3] Upon binding to GPR40, it primarily activates the Gαq signaling cascade, leading to the production of inositol 1,4,5-triphosphate (IP3) and subsequent mobilization of intracellular calcium.[3][4][5] Additionally, this compound has been shown to induce β-arrestin recruitment, indicating a potential for biased agonism.[1][2]
Q2: Which cell lines are suitable for this compound studies?
The choice of cell line depends on the research question. For general mechanistic studies, cell lines recombinantly expressing human GPR40, such as CHO or HEK293 cells, are commonly used.[6][7][8] For studying insulin secretion, pancreatic β-cell lines like HIT-T15 are appropriate.[1][2] For investigating potential hepatotoxicity, liver cell lines such as HepG2 can be utilized.[9]
Q3: What is a typical starting concentration range for this compound in in vitro assays?
Based on published data, this compound is potent in the nanomolar range.[1][2] A good starting point for a dose-response curve would be to perform serial dilutions from 1 µM down to the picomolar range.
Q4: Why am I observing a bell-shaped dose-response curve?
Bell-shaped dose-response curves can be observed with some GPR40 agonists in certain assay formats.[1] This phenomenon can be due to several factors, including receptor desensitization, substrate depletion in enzymatic assays, or off-target effects at higher concentrations. Consider reducing the incubation time or using a different assay readout to investigate this further.
Troubleshooting Guides
Issue 1: Low or No Agonist Response
| Possible Cause | Troubleshooting Step |
| Incorrect Cell Line | Confirm that your cell line endogenously expresses GPR40 at sufficient levels or is stably transfected with a GPR40 expression construct. |
| Poor Compound Solubility | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in assay buffer. Visually inspect for precipitation. |
| Presence of Serum Albumin | The potency of GPR40 agonists can be affected by the presence of serum albumin in the culture medium.[6] Consider performing the assay in a serum-free medium or a buffer with a low, defined concentration of fatty acid-free BSA. |
| Assay Readout Not Optimal | This compound may exhibit biased agonism. If you are not seeing a response with a calcium mobilization assay, consider trying a β-arrestin recruitment assay or a cAMP assay (though this compound did not show a change in the cAMP pathway in one study).[1][2] |
| Cell Health Issues | Ensure cells are healthy and not overgrown before starting the experiment. Perform a cell viability assay in parallel. |
Issue 2: High Background Signal or Assay Variability
| Possible Cause | Troubleshooting Step |
| High Endogenous FFA Levels | Fatty acids in serum can activate GPR40, leading to high background. Use serum-free medium or fatty acid-free BSA. |
| Inconsistent Cell Plating | Ensure uniform cell seeding density across all wells of the microplate. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or water. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment. Ensure thorough mixing of all reagents. |
Issue 3: Signs of Cytotoxicity
| Possible Cause | Troubleshooting Step | | On-target Toxicity | While this compound is suggested to have a lower risk of hepatotoxicity than some other GPR40 agonists, high concentrations or prolonged exposure could still induce cytotoxicity in sensitive cell lines.[10] | | Off-target Effects | At very high concentrations, off-target effects may lead to cell death. | | Vehicle Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to the cells (typically ≤ 0.1%). | | Reactive Oxygen Species (ROS) Generation | Some GPR40 agonists have been shown to induce cytotoxicity through the generation of ROS.[9][10] Consider co-treatment with an antioxidant like N-acetylcysteine to see if it mitigates the cytotoxic effects. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other GPR40 agonists from in vitro studies.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | EC50 |
| Inositol Phosphate-1 Accumulation | GPR40-expressing cells | 0.76 nM[1][2] |
| Ca2+ Mobilization | GPR40-expressing cells | 20 nM[1][2] |
| β-Arrestin Recruitment | GPR40-expressing cells | 68 nM[1][2] |
Table 2: Example Potency of other GPR40 Agonists for Comparison
| Compound | Assay | Cell Line | EC50 |
| AM-1638 | cAMP Accumulation | COS-7 | 160 nM[1] |
| AM-5262 | cAMP Accumulation | COS-7 | 100 nM[1] |
| AM-4668 | Insulin Secretion | Human GPR40 knock-in mouse islets | 55 nM[6] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
-
Cell Plating: Seed GPR40-expressing cells (e.g., CHO-GPR40) into a black-wall, clear-bottom 96-well plate at an optimized density and allow them to attach overnight.
-
Dye Loading: The next day, remove the growth medium and incubate the cells with a calcium indicator dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60-100 minutes at room temperature or 37°C, according to the dye manufacturer's instructions.[8]
-
Compound Preparation: During the dye incubation, prepare a serial dilution of this compound in the assay buffer.
-
Measurement: Use a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader with an injection module to measure the baseline fluorescence. Inject the this compound dilutions and immediately begin recording the change in fluorescence over time.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: Cell Viability/Cytotoxicity Assay (e.g., MTT or LDH)
-
Cell Plating: Seed the chosen cell line (e.g., HepG2) in a clear 96-well plate and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
For LDH Assay: Collect the cell culture supernatant to measure the activity of lactate dehydrogenase (LDH) released from damaged cells, following the manufacturer's protocol.
-
For MTT Assay: Add MTT reagent to the wells and incubate until formazan crystals form. Solubilize the crystals and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of cytotoxicity (for LDH) or the percentage of viable cells (for MTT) relative to the vehicle control. Plot the results against the this compound concentration to determine the CC50 (cytotoxic concentration 50%).
Visualizations
References
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. proteopedia.org [proteopedia.org]
- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
How to minimize variability in animal studies with Xelaglifam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving Xelaglifam.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1] GPR40 is highly expressed in pancreatic β-cells.[2][3] Upon binding to GPR40, this compound potentiates glucose-stimulated insulin secretion (GSIS) through a Gq protein-dependent signaling pathway. This leads to the mobilization of intracellular calcium and the recruitment of β-arrestin, ultimately enhancing insulin release in a glucose-dependent manner.[1]
Q2: What are the reported effects of this compound in preclinical animal models of type 2 diabetes?
A2: this compound has demonstrated significant efficacy in improving glycemic control in various rodent models of type 2 diabetes, including Zucker diabetic fatty (ZDF) rats, Goto-Kakizaki (GK) rats, and Otsuka Long-Evans Tokushima Fatty (OLETF) rats.[1] In these models, oral administration of this compound has been shown to lower blood glucose levels and increase plasma insulin.[1] Notably, even at high doses, this compound did not induce hypoglycemia in Sprague-Dawley rats.[1]
Q3: What is a recommended vehicle for oral administration of this compound in rodents?
A3: For preclinical studies with GPR40 agonists like this compound, a common and effective vehicle for oral gavage is an aqueous suspension of 0.5% methylcellulose (MC).[4][5] For poorly water-soluble compounds, the addition of a surfactant such as 0.05% Tween 80 can aid in creating a homogenous and stable suspension.[6] It is crucial to ensure the vehicle is well-tolerated by the animals and does not interfere with the experimental outcomes.[6]
Q4: How should this compound dosing solutions be prepared and stored?
A4: To ensure consistent dosing, this compound should be prepared fresh daily. If a batch preparation is necessary, stability studies should be conducted to determine the appropriate storage conditions (e.g., temperature, light protection) and shelf-life in the chosen vehicle. Generally, suspensions should be stored at 2-8°C and protected from light to minimize degradation. Before each administration, the suspension must be thoroughly vortexed to ensure a uniform concentration.
Q5: Are there known sex differences in the response to GPR40 agonists like this compound?
A5: Research on sex differences in the efficacy of GPR40 agonists is an emerging area. Some studies with other metabolic drugs, such as GLP-1 receptor agonists, have reported sex-specific responses in rodents and humans.[7] It is known that male and female rodents can have different pharmacokinetic profiles for various compounds due to differences in hepatic metabolism.[8] Therefore, it is recommended to include both male and female animals in study designs to investigate potential sex-dependent effects of this compound.
Troubleshooting Guides
Issue 1: High Variability in Blood Glucose Measurements
High variability in blood glucose readings can obscure the true effect of this compound. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Fasting Duration | Standardize the fasting period for all animals. For oral glucose tolerance tests (OGTTs), an overnight fast of 16-18 hours is common.[9] However, shorter fasting periods of 6 hours may be appropriate for some studies to avoid a starvation-like state.[10][11] Ensure all animals have access to water during the fasting period. |
| Variable Time of Day for Experiments | Conduct experiments at the same time of day for all animals to minimize the influence of circadian rhythms on glucose metabolism.[10][11] |
| Stress-Induced Hyperglycemia | Acclimatize animals to the experimental procedures and handling to reduce stress.[12] Stress from handling and procedures like oral gavage can significantly increase blood glucose levels. |
| Inaccurate Blood Sampling Technique | Ensure consistent and proper blood sampling technique. Milking the tail for a blood drop is a common method.[9] Discard the first drop of blood to avoid tissue fluid contamination. Use a calibrated glucometer and ensure test strips are stored correctly.[13] |
| Inter-animal Variability in Disease Progression | In genetic models like the ZDF rat, there can be inherent variability in the progression of diabetes.[14] It is advisable to monitor baseline blood glucose levels and randomize animals into treatment groups based on these values to ensure balanced groups. |
Issue 2: Inconsistent Efficacy of this compound
Observing a lack of or inconsistent glucose-lowering effect can be due to several factors outlined below.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Improper Dosing Solution Preparation | Ensure the this compound suspension is homogenous. Vortex the suspension thoroughly before each gavage to ensure the correct dose is administered. Prepare fresh dosing solutions daily or validate the stability for longer storage. |
| Inaccurate Oral Gavage Technique | Ensure proper oral gavage technique to deliver the full dose to the stomach. Improper technique can lead to administration into the trachea or esophagus, resulting in inconsistent absorption.[12] The volume administered should not exceed 10 mL/kg of the animal's body weight. |
| Variability in Pharmacokinetics | Be aware that pharmacokinetic parameters can vary between individual animals.[15][16] Factors such as food intake can affect drug absorption. Administering this compound at a consistent time relative to the light/dark cycle and feeding schedule can help minimize this variability. |
| Compound Stability Issues | If not prepared and stored correctly, this compound may degrade, leading to reduced efficacy. Protect the compound and its formulations from light and store at the recommended temperature. |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in ZDF Rats
This protocol provides a standardized method for performing an OGTT in Zucker Diabetic Fatty (ZDF) rats treated with this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Glucose solution (20% w/v in sterile saline)[9]
-
Glucometer and test strips
-
Oral gavage needles (appropriate size for rats)
-
Syringes
-
Animal scale
Procedure:
-
Animal Acclimatization: Acclimatize male ZDF rats (or lean littermate controls) to handling and the experimental environment for at least one week prior to the study.
-
Fasting: Fast the rats overnight for 16-18 hours, with free access to water.[9]
-
Baseline Blood Glucose: At time point -60 minutes, obtain a baseline blood sample from the tail vein and measure the glucose concentration.
-
This compound Administration: At time point -30 minutes, administer this compound or vehicle via oral gavage at the desired dose (e.g., 1 mg/kg).[1]
-
Glucose Challenge: At time point 0, administer a 2 g/kg glucose solution via oral gavage.[17]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure glucose levels.[17]
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
Visualizations
Caption: Signaling pathway of this compound via the GPR40/FFAR1 receptor.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Caption: Troubleshooting logic for variability in this compound studies.
References
- 1. This compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of DS-1558: A Potent and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08925K [pubs.rsc.org]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Gender-based differences in pharmacokinetics in laboratory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. Effect of time of day and fasting duration on measures of glycaemia: analysis from the Whitehall II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact on result interpretation of correct and incorrect selection of veterinary glucometer canine and feline settings | Semantic Scholar [semanticscholar.org]
- 14. Variability in Zucker diabetic fatty rats: differences in disease progression in hyperglycemic and normoglycemic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Identifying and mitigating potential off-target effects of Xelaglifam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xelaglifam. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments aimed at identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a G protein-coupled receptor 40 (GPR40)/free fatty acid receptor 1 (FFAR1) agonist.[1] Its primary on-target effect is to induce glucose-dependent insulin secretion, making it a potential therapeutic agent for Type 2 diabetes.[1] this compound activates both Gq protein-dependent and G-protein-independent signaling pathways.[1]
Q2: What are the known potential off-target effects of GPR40 agonists like this compound?
A2: Historically, some GPR40 agonists, such as Fasiglifam, were associated with drug-induced liver injury (DILI).[2][3] The proposed mechanisms for this toxicity include inhibition of bile acid transporters and mitochondrial dysfunction.[2][3] Preclinical studies on this compound suggest a significantly lower risk of these off-target effects compared to Fasiglifam.[2][3]
Q3: How does this compound's off-target profile compare to Fasiglifam?
A3: this compound has demonstrated a superior safety profile in preclinical studies. It shows a broader safety margin against bile acid transporters (>10-fold) compared to Fasiglifam (<10-fold safety margin).[2][3] Additionally, this compound has higher AC50 values for mitochondrial function-related parameters, indicating a lower potential for mitochondrial toxicity.[2]
Q4: Has this compound been screened against a broader panel of off-target proteins?
A4: While specific broad-panel screening data for this compound is not publicly available, it is a standard practice in drug development to assess selectivity. For instance, other potent GPR40 full agonists have been tested against large panels of G-protein coupled receptors (GPCRs), ion channels, and transporters to ensure a low potential for off-target binding and associated effects.[4]
Troubleshooting Guides
Issue 1: Unexpected Hepatotoxicity in In Vitro Models
Q: We are observing signs of cytotoxicity in our liver cell line (e.g., HepG2, primary human hepatocytes) upon treatment with this compound. How can we determine if this is an off-target effect related to bile acid transport inhibition?
A: To investigate if the observed cytotoxicity is due to the inhibition of bile acid transporters, a hepatobiliary transporter inhibition assay should be performed. This will help determine if this compound is causing an intracellular accumulation of bile acids, which can be toxic to hepatocytes.
Data Presentation
Table 1: Comparative Safety Profile of this compound and Fasiglifam
| Parameter | This compound | Fasiglifam | Implication |
| Safety Margin against Bile Acid Transporters | >10-fold[2][3] | <10-fold[2][3] | Lower risk of bile acid accumulation and associated liver injury for this compound. |
| Mitochondrial Function (AC50 values) | Higher than Fasiglifam[2] | Lower than this compound[2] | Lower potential for mitochondrial dysfunction-related toxicity for this compound. |
| Effect on Glycocholic Acid Accumulation (3D Human Liver Model) | No effect at concentrations higher than estimated Cmax[2] | Affected accumulation[2] | Suggests a lower likelihood of cholestatic liver injury for this compound. |
| Glucuronide Metabolite Formation | Negligible (<1% of parent)[2] | - | Limited contribution to potential drug-induced liver injury. |
| Activation of Liver Disease-Related Genes | No effect; increased FXR activity[2] | Activated genes related to liver disease[2] | This compound may have a protective effect by upregulating a key bile acid regulator. |
Experimental Protocols & Workflows
Protocol 1: Hepatobiliary Transporter Inhibition Assay
This protocol is designed to assess the potential of this compound to inhibit bile acid transport, a key mechanism associated with drug-induced liver injury.
Methodology:
-
Cell Culture: Culture primary human hepatocytes in a sandwich configuration to allow for the formation of bile canaliculi.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Assay Procedure:
-
Pre-incubate the sandwich-cultured hepatocytes with the different concentrations of this compound.
-
Add a radiolabeled bile acid (e.g., [³H]-taurocholate) to the culture medium.
-
Incubate for a defined period to allow for bile acid uptake and transport.
-
Lyse the cells and measure the intracellular and extracellular radioactivity to determine the extent of bile acid transport.
-
A decrease in extracellular and an increase in intracellular radioactivity in the presence of this compound would indicate inhibition of bile acid transporters.
-
-
Data Analysis: Calculate the IC50 value for the inhibition of bile acid transport.
References
- 1. This compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lower hepatotoxicity risk in this compound, a novel GPR40 agonist, compared to Fasiglifam for type 2 diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resource.aminer.org [resource.aminer.org]
- 4. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage and handling of Xelaglifam
Welcome to the technical support center for Xelaglifam (IDG-16177). This resource provides researchers, scientists, and drug development professionals with essential information on the long-term storage, handling, and use of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also known as IDG-16177) is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). It is an investigational compound studied for its potential antihyperglycemic activity in the context of type 2 diabetes. Its mechanism of action involves enhancing glucose-dependent insulin secretion from pancreatic β-cells.
Q2: What are the recommended long-term storage conditions for this compound powder?
A2: For long-term storage, solid this compound powder should be stored at -20°C for a period of months to years. For short-term storage of a few days to weeks, the powder can be kept at 0-4°C. The compound should be kept in a dry, dark environment.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to use an organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution. For best practices, briefly centrifuge the vial to ensure all powder is at the bottom before opening. See the detailed "Protocol for Reconstitution and Stock Solution Preparation" section below for a step-by-step guide.
Q4: How should I store this compound stock solutions?
A4: Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage (months), these aliquots should be stored at -20°C or, preferably, -80°C. For short-term storage (days to weeks), aliquots may be kept at 0-4°C.
Q5: What is the final concentration of DMSO that is safe for my cell-based assays?
A5: The concentration of DMSO in your final working solution should typically be kept below 0.5% to avoid cellular toxicity, though the exact tolerance can vary between cell lines. Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Storage and Stability Data
The following table summarizes the recommended storage conditions for this compound. Stability is dependent on proper handling and storage as outlined in this guide.
| Form | Solvent | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Special Conditions |
| Lyophilized Powder | N/A | 0 - 4°C | -20°C | Store dry and protected from light. |
| Stock Solution | DMSO | 0 - 4°C | -20°C (or -80°C for extended stability) | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Reconstitution and Stock Solution Preparation
This protocol describes the standard procedure for reconstituting lyophilized this compound and preparing a high-concentration stock solution.
Materials:
-
Vial of lyophilized this compound
-
Anhydrous/molecular sieve-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated precision pipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the powder.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 200-500 x g for 1 minute) to ensure all lyophilized powder is collected at the bottom of the vial.
-
Solvent Addition: Under sterile conditions (e.g., in a laminar flow hood), carefully open the vial. Using a calibrated pipette, add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Note: The exact solubility should be confirmed with the product's Certificate of Analysis or through empirical testing.
-
Dissolution: Tightly cap the vial and vortex gently until the powder is completely dissolved. If necessary, gentle warming in a water bath (≤ 50°C) or brief ultrasonication can be used to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed polypropylene tubes. The volume of each aliquot should be appropriate for a single experiment to minimize waste and prevent freeze-thaw cycles.
-
Storage: Immediately store the aliquots at -20°C or -80°C for long-term use.
Troubleshooting Guides
Issue: Precipitate or Cloudiness Observed in Stock Solution
This guide provides a logical workflow to diagnose and resolve issues with this compound solution stability.
Caption: Troubleshooting flowchart for this compound solution precipitation.
Visualized Protocols and Pathways
Experimental Workflow: From Compound to Assay
This diagram outlines the standard workflow for handling this compound, from receiving the compound to its final application in a cell-based experiment.
Caption: Standard experimental workflow for handling this compound.
This compound's Mechanism of Action: GPR40 Signaling Pathway
This compound activates GPR40, which signals primarily through the Gαq protein pathway, leading to increased intracellular calcium and enhanced insulin secretion.
Caption: Simplified GPR40 signaling cascade activated by this compound.
Interpreting unexpected results in Xelaglifam calcium flux assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Xelaglifam in calcium flux assays. The information is designed to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in a calcium flux assay?
This compound is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1] Upon binding to GPR40, this compound activates a dual signaling pathway. Primarily, it couples to Gq proteins, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium, which is observed as a calcium flux.[2][3] Additionally, this compound has been shown to promote β-arrestin recruitment, a G-protein-independent signaling pathway.[1][4]
Q2: Why is my calcium flux response to this compound weaker than expected or absent?
Several factors can contribute to a weak or absent signal. These can be broadly categorized into issues with the compound, the cells, or the assay protocol itself. A systematic troubleshooting approach, as outlined in the tables below, is recommended. Common culprits include poor compound solubility, low GPR40 expression in your cell line, or suboptimal dye loading.
Q3: I am observing a biphasic or two-peaked calcium response. What could this indicate?
A biphasic calcium response can be indicative of complex intracellular signaling. The initial, rapid peak is often attributed to the Gq-mediated release of calcium from intracellular stores. A second, more sustained phase could be due to several factors, including calcium influx from the extracellular medium or downstream signaling events. It is also possible that at high concentrations, off-target effects or receptor desensitization kinetics could contribute to an atypical response shape.
Q4: Is the calcium response to this compound dependent on glucose concentration?
Yes, the insulinotropic effects of GPR40 agonists like this compound are glucose-dependent.[5] In pancreatic β-cells, GPR40 activation potentiates glucose-stimulated insulin secretion. Therefore, when working with cell types that mimic this physiological context, the glucose concentration in your assay buffer can significantly impact the magnitude of the calcium response. It is crucial to maintain consistent and appropriate glucose levels throughout your experiments.
Troubleshooting Guides
Problem 1: No or Very Low Calcium Signal Upon this compound Application
Description: Addition of this compound does not produce a discernible increase in fluorescence, or the signal is indistinguishable from the baseline noise.
| Potential Cause | Recommended Solution |
| Compound Issues | |
| Poor this compound solubility | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is low (<0.5%) and consistent across all wells. Visually inspect for precipitation. |
| Incorrect this compound concentration | Verify the dilution calculations and ensure accurate pipetting. Perform a full dose-response curve to confirm the expected EC50. |
| This compound degradation | Store this compound according to the manufacturer's instructions, protected from light and moisture. Use freshly prepared dilutions. |
| Cellular Issues | |
| Low or no GPR40 expression | Confirm GPR40 expression in your chosen cell line using qPCR, Western blot, or flow cytometry. Consider using a cell line with confirmed high-level GPR40 expression. |
| Poor cell health or viability | Ensure cells are healthy, within an optimal passage number, and not overly confluent. Perform a viability stain (e.g., Trypan Blue) to check cell health. |
| Receptor desensitization | Avoid prolonged exposure of cells to fatty acids or other potential GPR40 agonists in the culture medium prior to the assay. Consider a serum-starvation step. |
| Assay Protocol Issues | |
| Suboptimal dye loading | Optimize dye concentration and incubation time. Ensure the dye is not expired and has been stored correctly. Use a positive control (e.g., ATP or a calcium ionophore) to confirm successful dye loading. |
| Incorrect buffer composition | Use a buffer that supports cellular health and signaling (e.g., HBSS with appropriate levels of calcium and magnesium). Ensure the pH is stable. For pancreatic cell lines, verify the glucose concentration. |
| Instrument settings not optimized | Adjust the instrument's sensitivity, excitation/emission wavelengths, and read times. Ensure the baseline fluorescence is within the optimal range for the detector. |
Problem 2: High Background or High Baseline Fluorescence
Description: The fluorescence signal before the addition of this compound is excessively high, reducing the assay window and making it difficult to detect a specific response.
| Potential Cause | Recommended Solution |
| Cellular Issues | |
| Cell stress or death | High background can be a result of compromised cell membranes leading to calcium leakage. Ensure gentle handling of cells and optimal culture conditions. |
| Overly confluent cells | Plate cells at an optimal density to avoid stress from overcrowding. |
| Assay Protocol Issues | |
| Incomplete removal of wash buffer | If using a wash-based dye, ensure all wash buffer is removed before adding the assay buffer. |
| Autofluorescence from compounds or media | Check the fluorescence of your assay buffer and this compound alone. If necessary, use a different buffer or a red-shifted calcium dye. |
| Dye extrusion | Some cell types actively pump out the calcium dye. The use of a probenecid solution in the assay buffer can inhibit this process. |
| Light exposure | Protect the dye and the cell plate from light as much as possible to prevent photobleaching and increased background. |
Problem 3: Inconsistent or Variable Results Between Wells/Plates
Description: Significant variability is observed in the calcium response to the same concentration of this compound across different wells or on different days.
| Potential Cause | Recommended Solution |
| Cellular Issues | |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with buffer. |
| Variation in cell passage number | Use cells within a narrow passage number range for all experiments to minimize phenotypic drift. |
| Assay Protocol Issues | |
| Temperature fluctuations | Maintain a consistent temperature for all incubation steps and during the assay itself. |
| Pipetting inaccuracies | Calibrate pipettes regularly. For compound addition, use automated liquid handlers if available for better precision. |
| Uneven dye loading | Ensure the dye solution is well-mixed and evenly distributed across the plate. |
| Timing inconsistencies | Standardize all incubation times and the timing of compound addition relative to the start of the fluorescence reading. |
Experimental Protocols
Standard this compound Calcium Flux Assay Protocol
This protocol is a general guideline and may require optimization for specific cell types and instrumentation.
-
Cell Plating:
-
Harvest and count cells.
-
Seed cells in a 96-well or 384-well black-walled, clear-bottom plate at a pre-determined optimal density.
-
Culture overnight to allow for cell attachment and formation of a monolayer.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye working solution according to the manufacturer's instructions. This may include the addition of probenecid.
-
Gently remove the culture medium from the cell plate.
-
Add the dye working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 15-30 minute incubation at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations. The final DMSO concentration should be below 0.5%.
-
Prepare a positive control (e.g., ATP) and a vehicle control (assay buffer with the same final DMSO concentration as the test wells).
-
-
Data Acquisition:
-
Set up the fluorescence plate reader (e.g., FLIPR, FlexStation) with the appropriate excitation and emission wavelengths for your chosen dye.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's integrated liquid handler to add the this compound dilutions, positive control, and vehicle control to the respective wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the full calcium transient.
-
-
Data Analysis:
-
The response is typically quantified as the difference between the peak fluorescence and the baseline fluorescence (ΔRFU) or as the area under the curve (AUC).
-
Plot the response against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Visualizations
Caption: this compound signaling pathway via GPR40 activation.
Caption: Experimental workflow for a this compound calcium flux assay.
References
- 1. This compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute stimulation of glucagon secretion by linoleic acid results from GPR40 activation and [Ca2+]i increase in pancreatic islet {alpha}-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adrenomedullin-1-12-human.com [adrenomedullin-1-12-human.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Xelaglifam Dosage Adjustment: A Technical Guide to Preventing Hypoglycemia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting Xelaglifam dosage to mitigate the risk of hypoglycemia in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it lower blood glucose?
This compound is a G protein-coupled receptor 40 (GPR40)/free fatty acid receptor 1 (FFAR1) agonist.[1][2] It works by stimulating glucose-dependent insulin secretion from pancreatic β-cells.[1] This means that this compound primarily enhances insulin release only when blood glucose levels are elevated, which is a key factor in its favorable safety profile regarding hypoglycemia.[2]
Q2: Is this compound known to cause hypoglycemia in animal models?
Current preclinical data suggests that this compound has a low propensity to induce hypoglycemia. Studies in Sprague-Dawley rats have shown that even high doses (up to 30 mg/kg) did not lead to hypoglycemic events.[1] Similarly, another GPR40 agonist, SCO-267, did not cause hypoglycemia in rats under fasting conditions.[3] While the risk is low, careful monitoring is always recommended, especially when using new experimental conditions or animal models.
Q3: What are the clinical signs of hypoglycemia in common laboratory animals?
Clinical signs of hypoglycemia can be subtle and vary by species. In rodents, signs may include lethargy, tremors, seizures, and a general lack of activity. In larger animals like dogs, you might observe weakness, ataxia, disorientation, and in severe cases, collapse and seizures.[4] It's crucial to establish baseline behavioral patterns for your animals to recognize any deviations.
Q4: What factors could potentially increase the risk of hypoglycemia when using this compound?
While this compound's action is glucose-dependent, certain conditions could theoretically increase the risk of hypoglycemia. These include:
-
Concomitant administration of other glucose-lowering agents: Combining this compound with drugs like sulfonylureas or insulin could potentiate their hypoglycemic effects.[5]
-
Fasting: Prolonged fasting, especially in conjunction with oral glucose tolerance tests, might increase the risk of mild hypoglycemia.[3][6]
-
Animal Model: The specific animal model, its metabolic state (e.g., lean vs. obese, diabetic vs. non-diabetic), and its genetic background could influence the response to this compound.
-
Dose: While high doses have been well-tolerated, it is prudent to start with a lower dose and titrate upwards based on glycemic response.
Troubleshooting Guide
Issue: Unexpectedly low blood glucose readings in animals treated with this compound.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Dose-related effect in a sensitive model | 1. Immediately confirm the low glucose reading with a secondary method if possible.2. If hypoglycemia is confirmed and the animal is symptomatic, provide a glucose source (e.g., oral glucose gel or parenteral dextrose).3. In subsequent experiments, reduce the this compound dose by 25-50% and monitor glucose levels more frequently.4. Consider a dose-response study to establish the optimal therapeutic window for your specific model. |
| Interaction with other compounds | 1. Review all co-administered substances for potential glucose-lowering effects.2. If a potential interaction is identified, consider a staggered dosing schedule or a washout period to assess the effect of this compound alone.3. If the combination is necessary, reduce the dose of one or both agents and increase monitoring frequency. |
| Prolonged fasting | 1. Ensure that the fasting period is appropriate for the species and experimental design.2. For studies requiring fasting, consider providing a small, defined amount of food or a glucose-sparing substrate if the protocol allows.3. Monitor blood glucose more frequently during the fasting period. |
| Measurement error | 1. Calibrate your glucometer according to the manufacturer's instructions.2. Ensure the test strips are not expired and have been stored correctly.3. Use a fresh blood sample and ensure proper application to the test strip. |
Experimental Protocols
Protocol 1: Dose-Response Study for this compound in a Rodent Model
This protocol outlines a general procedure to determine the effective and safe dose range of this compound.
-
Animal Model: Select the appropriate rodent model (e.g., Sprague-Dawley rats, Zucker Diabetic Fatty (ZDF) rats, or Goto-Kakizaki (GK) rats).[1]
-
Acclimatization: Allow animals to acclimate to the housing conditions for at least one week.
-
Grouping: Randomly assign animals to vehicle control and multiple this compound dose groups (e.g., 1, 3, 10, and 30 mg/kg).
-
Baseline Glucose: Measure baseline blood glucose from a tail vein prick using a calibrated glucometer.
-
Dosing: Administer this compound or vehicle orally.
-
Glucose Monitoring: Monitor blood glucose at regular intervals (e.g., 0.5, 1, 2, 4, 6, and 24 hours post-dose). For acute monitoring, intervals of 15-30 minutes may be necessary in the initial hours.[7]
-
Data Analysis: Plot the change in blood glucose from baseline for each dose group over time. Determine the dose that produces the desired glucose-lowering effect without causing hypoglycemia.
Protocol 2: Monitoring for Hypoglycemia
This protocol provides guidelines for monitoring blood glucose in animals receiving this compound.
-
Monitoring Methods:
-
Sampling Sites:
-
Rats/Mice: Tail vein.
-
Dogs/Pigs: Ear vein or marginal ear vein.
-
-
Monitoring Frequency:
-
Acute Studies: Every 15-30 minutes for the first 2-4 hours, then hourly.[7]
-
Chronic Studies: At least twice daily (e.g., pre-dose and at the expected time of peak effect). More frequent monitoring is advised during the initial dosing period.
-
-
Hypoglycemia Threshold: Define a clear blood glucose threshold for hypoglycemia based on the species and published literature (e.g., <74 mg/dL in a porcine model).[9]
-
Intervention Plan: Have a clear plan for intervention if hypoglycemia is detected, including the administration of a readily available glucose source.
Data Presentation
Table 1: Representative Blood Glucose Response to this compound in Diabetic Rats
| Dose (mg/kg) | Animal Model | Fasting Status | Peak Glucose Reduction (%) | Incidence of Hypoglycemia | Reference |
| 1 | GK rats | Fasted | 33.4% (at 1h) | 0% | [1] |
| <30 | Sprague-Dawley | Not specified | Not applicable | 0% | [1] |
Table 2: Key Considerations for Glucose Monitoring in Animal Models
| Parameter | Recommendation | Rationale |
| Frequency | Acute: 15-30 min; Chronic: 4-6 h intervals or as needed | To capture rapid glucose fluctuations and long-term trends.[7] |
| Method | Handheld glucometer for quick checks; CGM for continuous data | To balance the need for immediate data with minimizing animal stress.[7] |
| Animal Welfare | Gentle handling, proper training, consideration of feeding cycles | To minimize stress-induced hyperglycemia and ensure accurate data.[7] |
Visualizations
References
- 1. This compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. vettimes.com [vettimes.com]
- 5. Hypoglycemia following the use of glucagon-like peptide-1 receptor agonists: a real-world analysis of post-marketing surveillance data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Intravascular Microdialysis for Continuous Blood Glucose Monitoring in Hypoglycemia: An Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in translating Xelaglifam preclinical data
Technical Support Center: Xelaglifam Preclinical Development
This guide provides troubleshooting advice and frequently asked questions for researchers working with this compound, a novel GPR40/FFAR1 agonist. The content addresses common challenges in translating preclinical findings, with a focus on differentiating its mechanism and safety profile from earlier-generation GPR40 agonists.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding this compound's mechanism of action.
Q1: What is the established signaling mechanism for this compound?
A1: this compound is a G-protein-coupled receptor 40 (GPR40) agonist that stimulates glucose-dependent insulin secretion.[1] Its mechanism is dual, engaging both Gq protein-dependent and G-protein-independent (via β-arrestin) signaling pathways.[1][2] Upon activation, the Gq pathway increases intracellular Ca²+ mobilization and inositol phosphate-1 (IP-1), while the β-arrestin pathway is also engaged, contributing to its sustained effects.[1] This dual action is crucial for its therapeutic profile in Type 2 diabetes.[1]
Diagram 1: this compound Signaling Pathway via GPR40
Caption: Simplified GPR40 signaling cascade initiated by this compound.
Section 2: Troubleshooting Guide - Efficacy & Potency
This section addresses common issues related to in vitro and in vivo experimental discrepancies.
Q2: We are observing variable potency in our in vitro assays. What are the expected EC50 values for this compound?
A2: Variability can arise from different assay conditions and cell systems. Published data from GPR40-expressing cells provide a baseline for comparison. This compound shows different potencies for the Gq and β-arrestin pathways. Ensure your assay conditions (e.g., cell type, stimulus concentration) are optimized.
Table 1: In Vitro Potency of this compound [1]
| Pathway Readout | EC50 (nM) |
|---|---|
| Inositol Phosphate-1 (IP-1) | 0.76 |
| Ca²+ Mobilization | 20 |
| β-arrestin Recruitment | 68 |
Q3: Our in vivo rodent models are showing efficacy, but we are concerned about translating this to higher species. What level of glycemic control has been reported?
A3: This is a critical translational challenge. This compound has demonstrated robust and sustained glycemic control in multiple diabetic rat models.[1] Direct comparison of exposure and efficacy across species is key. Below is a summary of reported in vivo efficacy, which can serve as a benchmark for your studies.
Table 2: Summary of this compound In Vivo Efficacy in Diabetic Rat Models [1]
| Rat Model | Dose/Regimen | Key Outcome | Result |
|---|---|---|---|
| Goto-Kakizaki (GK) | 1 mg/kg | Glucose Tolerance Improvement (AUC at 1h & 5h) | 33.4% and 15.6% |
| Zucker Diabetic Fatty (ZDF) | Repeated Dosing | Superior Glucose Tolerance | 34.0% Improvement |
| Zucker Diabetic Fatty (ZDF) | Repeated Dosing | Fasting Hyperglycemia Reduction | 18.3% Reduction |
| OLETF | Repeated Dosing | Superior Glucose Tolerance | 35.1% Improvement |
| OLETF | Repeated Dosing | Fasting Hyperglycemia Reduction | 30.0% Reduction |
Section 3: Troubleshooting Guide - Safety & Toxicology
A primary challenge in the GPR40 agonist class has been drug-induced liver injury (DILI), as seen with Fasiglifam.[3] This section focuses on protocols and workflows to de-risk this compound.
Q4: How can we proactively assess the risk of hepatotoxicity for this compound in our preclinical studies?
A4: The DILI risk for GPR40 agonists has been linked to the inhibition of bile acid transporters.[3] A key translational strategy is to conduct a tiered screening approach early in development to differentiate this compound from compounds with known liabilities like Fasiglifam. This involves a combination of in vitro transporter assays and 3D liver models.
Diagram 2: Experimental Workflow for DILI Risk Assessment
Caption: Tiered screening workflow to evaluate potential DILI risk.
Q5: We need a detailed protocol for assessing bile salt export pump (BSEP) inhibition. Can you provide one?
A5: Certainly. Inhibition of BSEP is a critical initiating event for cholestatic liver injury. A membrane vesicle-based assay is a standard method to determine the IC50 value for BSEP inhibition.
Experimental Protocol: Vesicular Transport Assay for BSEP Inhibition
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human BSEP transporter activity.
-
Materials:
-
Commercially available membrane vesicles from Sf9 cells overexpressing human BSEP.
-
[³H]-Taurocholic acid (TCA) as the probe substrate.
-
This compound (test compound) at various concentrations (e.g., 0.1 to 100 µM).
-
Fasiglifam or another known BSEP inhibitor as a positive control.
-
Assay Buffer: (e.g., 10 mM Tris, 250 mM Sucrose, 10 mM MgCl₂, pH 7.4).
-
ATP and AMP solutions.
-
Rapid filtration apparatus and glass fiber filters.
-
Scintillation fluid and counter.
-
-
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control in the assay buffer.
-
Reaction Setup: On ice, combine BSEP membrane vesicles (5-10 µg protein), assay buffer, and either this compound, positive control, or vehicle (e.g., DMSO).
-
Initiate Transport: Pre-warm the reaction mixtures to 37°C for 3 minutes. Initiate the transport reaction by adding a pre-warmed mixture of ATP and [³H]-TCA. To determine non-specific binding, run parallel reactions where ATP is replaced with AMP (non-hydrolyzable analog).
-
Incubation: Incubate the reaction at 37°C for a short, linear uptake time (e.g., 2-5 minutes).
-
Stop Reaction: Terminate the transport by adding 200 µL of ice-cold stop buffer and immediately filtering the entire volume through a glass fiber filter using a rapid filtration device.
-
Washing: Quickly wash the filters three times with ice-cold stop buffer to remove unbound substrate.
-
Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and quantify the amount of vesicle-associated [³H]-TCA using a liquid scintillation counter.
-
Data Analysis:
-
Calculate ATP-dependent transport by subtracting the counts from the AMP-containing wells from the ATP-containing wells.
-
Normalize the data by expressing the transport in the presence of this compound as a percentage of the vehicle control.
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
References
- 1. This compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lower hepatotoxicity risk in this compound, a novel GPR40 agonist, compared to Fasiglifam for type 2 diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of protocols for studying Xelaglifam's synergistic effects
This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions (FAQs) for investigating the synergistic effects of Xelaglifam, a novel GPR40/FFAR1 agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a G protein-coupled receptor 40 (GPR40/FFAR1) agonist.[1] It enhances glucose-dependent insulin secretion from pancreatic β-cells.[1] Its mechanism involves both Gq protein-dependent and G-protein-independent signaling pathways, leading to increased intracellular inositol phosphate-1, calcium mobilization, and β-arrestin recruitment.[1]
Q2: With which class of drugs has this compound shown synergistic or additive effects?
A2: Co-treatment of this compound with SGLT-2 inhibitors has been shown to produce additive or synergistic effects in improving glycemic control.[1]
Q3: What are the key in vitro assays to study this compound's activity?
A3: Key in vitro assays include intracellular calcium mobilization assays, inositol phosphate-1 accumulation assays, and β-arrestin recruitment assays in GPR40-expressing cells to confirm target engagement and downstream signaling.[1] Glucose-stimulated insulin secretion (GSIS) assays using pancreatic β-cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets are crucial for functional characterization.
Q4: Which in vivo models are suitable for studying the synergistic effects of this compound?
A4: Diabetic rodent models are well-suited for these studies. Models such as Zucker Diabetic Fatty (ZDF) rats, Goto-Kakizaki (GK) rats, and Otsuka Long-Evans Tokushima Fatty (OLETF) rats have been used to evaluate the anti-diabetic efficacy of this compound.[1] An oral glucose tolerance test (OGTT) is a key in vivo experiment to assess the improvement in glucose metabolism.[2]
Q5: How is synergy typically quantified in these studies?
A5: Synergy can be quantitatively assessed using models like the Loewe additivity model or the Bliss independence model.[3] The Combination Index (CI) method by Chou and Talalay is also a widely used method, where a CI value less than 1 indicates synergy. However, for in vivo studies, careful statistical analysis, such as using mixed-effects models for longitudinal data, is recommended to avoid misinterpretation.[4]
Experimental Protocols
In Vitro Synergy Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To determine the synergistic effect of this compound and an SGLT2 inhibitor on glucose-stimulated insulin secretion in pancreatic β-cells.
Cell Line: MIN6 pancreatic β-cell line or isolated rodent/human pancreatic islets.
Methodology:
-
Cell Culture: Culture MIN6 cells or islets in standard recommended media. For synergy experiments, seed cells in 24-well plates.
-
Pre-incubation: Once cells reach 80-90% confluency, gently wash them twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose. Then, pre-incubate the cells in the same buffer for 1-2 hours at 37°C to allow them to return to a basal state of insulin secretion.
-
Treatment: After pre-incubation, replace the buffer with fresh KRB buffer containing either a low (2.8 mM) or high (16.7 mM) glucose concentration. Add this compound and/or the SGLT2 inhibitor at various concentrations. Include the following groups:
-
Vehicle control (low and high glucose)
-
This compound alone (at a range of concentrations) in high glucose
-
SGLT2 inhibitor alone (at a range of concentrations) in high glucose
-
Combination of this compound and the SGLT2 inhibitor (in a matrix of varying concentrations) in high glucose
-
-
Incubation: Incubate the cells for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well to measure the amount of secreted insulin.
-
Insulin Quantification: Measure insulin concentration in the supernatant using an Insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion data to the total protein content or DNA content of the cells in each well. Analyze the combination data for synergy using a suitable model (e.g., Loewe additivity or Bliss independence).
In Vivo Synergy Protocol: Oral Glucose Tolerance Test (OGTT) in ZDF Rats
Objective: To evaluate the synergistic effect of this compound and an SGLT2 inhibitor on glucose tolerance in a diabetic animal model.
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats (8-10 weeks old).
Methodology:
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Randomly assign the animals to the following treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound alone
-
SGLT2 inhibitor alone
-
Combination of this compound and the SGLT2 inhibitor
-
-
Dosing: Administer the compounds or vehicle orally (p.o.) via gavage.
-
Fasting: After drug administration (timing to be determined by the pharmacokinetic profile of the drugs, typically 1-2 hours), fast the animals for 4-6 hours.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) orally.
-
Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Measure blood glucose levels using a glucometer.
-
Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion. A synergistic effect is indicated if the reduction in AUC for the combination group is significantly greater than the additive effect of the individual drugs. Statistical analysis using two-way ANOVA with repeated measures followed by a post-hoc test is appropriate.
Troubleshooting Guides
In Vitro Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in GSIS assay | Inconsistent cell seeding density. | Ensure even cell distribution when seeding. Use a multichannel pipette for consistency. |
| Cell health is compromised. | Regularly check for mycoplasma contamination. Passage cells at optimal confluency. | |
| Incomplete washing during buffer changes. | Be gentle but thorough when washing cells to avoid dislodging them while ensuring complete buffer exchange. | |
| Low signal in intracellular calcium assay | Low expression of GPR40 in the cell line. | Use a cell line with confirmed high expression of GPR40 or a transiently transfected system. |
| Inactive or degraded calcium indicator dye. | Use fresh, properly stored dye. Protect from light. | |
| Photobleaching of the fluorescent dye. | Minimize exposure to excitation light. Use an anti-fade reagent if possible. | |
| No synergistic effect observed | Suboptimal drug concentrations. | Perform dose-response curves for each drug individually to determine the EC50. Use concentrations around the EC50 for synergy studies. |
| Incorrect timing of drug addition. | Ensure that the pre-incubation and incubation times are optimized for the specific cell line and drugs. | |
| Inappropriate synergy model. | Consider the mechanisms of action of the drugs when choosing a synergy model (e.g., Loewe for similar mechanisms, Bliss for independent mechanisms). |
In Vivo Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in blood glucose readings | Stress-induced hyperglycemia in animals. | Handle animals gently and consistently. Acclimatize them to the experimental procedures. |
| Inaccurate dosing. | Ensure accurate calculation of doses based on the most recent body weights. Use proper gavage techniques. | |
| Variation in food intake before fasting. | Ensure a consistent fasting period for all animals. | |
| No clear synergistic effect on OGTT | Inappropriate dosing ratio or levels. | Conduct dose-ranging studies for each drug individually in the chosen animal model to select appropriate doses for the combination study. |
| Pharmacokinetic interactions. | Investigate potential pharmacokinetic interactions between this compound and the SGLT2 inhibitor that might alter their exposure. | |
| High inter-animal variability. | Increase the number of animals per group to enhance statistical power. |
Data Presentation
Table 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS)
| Treatment Group | Glucose (mM) | Insulin Secretion (ng/mg protein/h) ± SEM |
| Vehicle | 2.8 | Value |
| Vehicle | 16.7 | Value |
| This compound (EC50) | 16.7 | Value |
| SGLT2 Inhibitor (Concentration X) | 16.7 | Value |
| This compound + SGLT2 Inhibitor | 16.7 | Value |
Table 2: In Vivo Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)
| Treatment Group | Dose (mg/kg) | Glucose AUC (mg/dL * min) ± SEM | % Reduction vs. Vehicle |
| Vehicle | - | Value | - |
| This compound | Dose A | Value | Value |
| SGLT2 Inhibitor | Dose B | Value | Value |
| This compound + SGLT2 Inhibitor | Dose A + Dose B | Value | Value |
Visualizations
Caption: this compound's signaling pathway via GPR40 activation.
Caption: Experimental workflow for assessing this compound's synergy.
Caption: A logical approach to troubleshooting synergy experiments.
References
Validation & Comparative
A Comparative Analysis of Xelaglifam and Fasiglifam for Glycemic Control in Type 2 Diabetes
An objective review of two G protein-coupled receptor 40 agonists, detailing their mechanisms of action, comparative efficacy from available studies, and experimental protocols to inform researchers and drug development professionals.
This guide provides a detailed comparison of Xelaglifam and Fasiglifam, two selective agonists of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Both compounds have been investigated for their potential to manage glycemic control in type 2 diabetes by stimulating glucose-dependent insulin secretion. However, their clinical development and safety profiles diverge significantly. Fasiglifam's development was terminated due to liver safety concerns, while this compound is a newer agent designed to mitigate such risks. This document synthesizes preclinical and clinical data to offer a comparative perspective on their efficacy and underlying mechanisms.
Mechanism of Action: GPR40/FFAR1 Agonism
Both this compound and Fasiglifam exert their effects by activating GPR40, a receptor highly expressed in pancreatic β-cells.[1][2] Activation of GPR40 by fatty acids or synthetic agonists like this compound and Fasiglifam potentiates glucose-stimulated insulin secretion (GSIS).[2][3] This glucose-dependent mechanism of action is a key therapeutic advantage, as it minimizes the risk of hypoglycemia, a common side effect of some other diabetes medications.[1][4]
The signaling cascade initiated by GPR40 activation primarily involves the Gαq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][5] The combined effect of increased intracellular Ca2+ and PKC activation enhances the exocytosis of insulin-containing granules from the β-cells.[3]
Interestingly, this compound has been shown to exhibit enhanced recruitment of β-arrestin, suggesting a role in both Gq protein-dependent and G-protein-independent signaling pathways.[1] Fasiglifam is described as an ago-allosteric modulator, meaning it binds to a site on the receptor distinct from the endogenous ligand (fatty acids) and positively modulates its activity.[2][6]
Comparative Efficacy on Glycemic Control
Direct head-to-head clinical trials between this compound and Fasiglifam are not available. The comparison below is based on preclinical data for this compound and Phase III clinical trial data for Fasiglifam. It is important to note that preclinical results in animal models may not be directly translatable to human efficacy.
Preclinical Efficacy of this compound (in diabetic rat models)
A 2024 study investigated the effects of this compound in various diabetic rat models, demonstrating its potential for glycemic control.[1]
| Parameter | Animal Model | Dose | Result |
| Glucose Tolerance | GK rats | 1 mg/kg | 33.4% improvement at 1h, 15.6% at 5h |
| Glucose Tolerance | ZDF rats | Repeated dosing | 34% improvement |
| Glucose Tolerance | OLETF rats | Repeated dosing | 35.1% improvement |
| Fasting Hyperglycemia | ZDF rats | Repeated dosing | 18.3% reduction |
| Fasting Hyperglycemia | OLETF rats | Repeated dosing | 30% reduction |
| Insulin Secretion | HIT-T15 β cells | In vitro | 3.8-fold enhanced insulin secretion |
Data sourced from Yoon et al., Biomedicine & Pharmacotherapy, 2024.[1]
Clinical Efficacy of Fasiglifam (in patients with Type 2 Diabetes)
Phase III clinical trials for Fasiglifam demonstrated significant improvements in glycemic control in adults with type 2 diabetes.
| Parameter | Study Population | Dose | Mean Change from Baseline | Comparator |
| HbA1c | Japanese patients | 25 mg | -0.57% | Placebo: +0.16% |
| HbA1c | Japanese patients | 50 mg | -0.83% | Placebo: +0.16% |
| HbA1c | International patients | 25 mg | -0.65% | Placebo: -0.17% |
| HbA1c | International patients | 50 mg | -0.93% | Placebo: -0.17% |
Data sourced from a Phase III study in Japanese patients and a Phase III study in international patients.[7][8]
Safety and Tolerability
A critical point of differentiation between the two drugs is their safety profile, particularly concerning hepatotoxicity.
Fasiglifam: The clinical development of Fasiglifam was terminated due to concerns about drug-induced liver injury (DILI).[9][10] Several Phase III trials reported elevations in alanine aminotransferase (ALT) in patients receiving Fasiglifam, which were not observed in the placebo groups.[7][11] Mechanistic studies suggested that the formation of a reactive acyl glucuronide metabolite could contribute to this liver toxicity.[9]
This compound: this compound was developed with the aim of minimizing the hepatotoxicity risk observed with Fasiglifam. A 2024 study directly comparing the two compounds found that this compound has a lower risk of DILI.[12] Key findings include:
-
This compound showed a >10-fold safety margin against bile acid transporters, compared to a <10-fold margin for Fasiglifam.[12]
-
The formation of glucuronide metabolites was negligible for this compound (<1% of the parent drug).[12]
-
Toxicity studies in rats and monkeys showed no adverse liver effects at exposure levels higher than the effective human blood concentration.[12]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key studies.
This compound In Vivo Efficacy Study
The protocol for assessing the in vivo anti-diabetic efficacy of this compound involved the use of established diabetic rat models.
-
Animal Models: Male Goto-Kakizaki (GK), Zucker Diabetic Fatty (ZDF), and Otsuka Long-Evans Tokushima Fatty (OLETF) rats were used as models of type 2 diabetes.[1]
-
Drug Administration: this compound was administered orally at specified doses (e.g., 1 mg/kg). For chronic studies, repeated dosing was performed.[1]
-
Oral Glucose Tolerance Test (OGTT): After a period of fasting, rats were administered a glucose solution orally. Blood samples were collected at various time points (e.g., before glucose administration and 1 and 5 hours after) to measure glucose and insulin levels.[1]
-
Fasting Blood Glucose: For studies on fasting hyperglycemia, blood glucose was measured after an overnight fast.[1]
-
Outcome Measures: The primary outcomes were changes in glucose tolerance (often calculated as the area under the curve), reductions in fasting blood glucose, and changes in plasma insulin levels.[1]
Fasiglifam Phase III Clinical Trial Protocol
The methodology for a representative Phase III, randomized, double-blind, placebo-controlled study of Fasiglifam is outlined below.
-
Study Population: The trial enrolled adults (e.g., 421 participants) with type 2 diabetes and inadequate glycemic control (HbA1c between ≥7.0% and ≤10.5%) who were treated with only diet and exercise for at least 12 weeks before screening.[7]
-
Study Design: Participants were randomized to receive once-daily doses of Fasiglifam (e.g., 25 mg or 50 mg) or a matching placebo for a duration of 24 weeks.[7]
-
Primary Efficacy Endpoint: The primary outcome was the change in HbA1c from baseline to the end of the 24-week treatment period.[7]
-
Safety Assessments: Safety and tolerability were monitored throughout the study. This included the recording of all treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and regular laboratory tests, with a particular focus on liver function tests (e.g., ALT levels).[7]
-
Statistical Analysis: The primary efficacy analysis was typically performed using an analysis of covariance (ANCOVA) model to compare the least squares mean change in HbA1c between the Fasiglifam and placebo groups.[7]
Conclusion
Both this compound and Fasiglifam are potent GPR40 agonists that improve glycemic control by enhancing glucose-dependent insulin secretion. While clinical data demonstrated the efficacy of Fasiglifam in reducing HbA1c, its development was halted by an unacceptable risk of liver injury. This compound represents a next-generation GPR40 agonist, with preclinical data suggesting comparable or superior efficacy in animal models and, crucially, a significantly improved safety profile with a lower risk of hepatotoxicity.[12] Further clinical investigation is required to determine if the promising preclinical safety and efficacy profile of this compound translates to a viable therapeutic option for patients with type 2 diabetes.
References
- 1. This compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 3. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fasiglifam as a new potential treatment option for patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Fasiglifam for glycaemic control in people with type 2 diabetes: A phase III, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Takeda ends development of diabetes drug fasiglifam due to concerns about liver safety - - PACE-CME [pace-cme.org]
- 11. Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lower hepatotoxicity risk in this compound, a novel GPR40 agonist, compared to Fasiglifam for type 2 diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Xelaglifam vs. Other GPR40 Agonists: A Comparative Review for Advancing Type 2 Diabetes Drug Discovery
A detailed analysis of Xelaglifam in the context of other G protein-coupled receptor 40 (GPR40) agonists reveals a promising therapeutic candidate with a potentially superior safety profile, a critical factor in the landscape of type 2 diabetes treatment. This review provides a comparative assessment of this compound against other notable GPR40 agonists, focusing on preclinical and clinical data, underlying signaling mechanisms, and experimental methodologies for their evaluation.
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling target for the treatment of type 2 diabetes mellitus (T2DM). Its activation on pancreatic β-cells by free fatty acids potentiates glucose-stimulated insulin secretion (GSIS), offering a mechanism for glycemic control with a low intrinsic risk of hypoglycemia. This has spurred the development of numerous synthetic GPR40 agonists. However, the journey to clinical success has been hampered by challenges, most notably the hepatotoxicity observed with Fasiglifam (TAK-875), which led to the termination of its phase III clinical trials.[1][2] In this context, this compound has been developed with a focus on mitigating such risks while retaining robust efficacy.
Comparative Analysis of In Vitro Potency
The in vitro potency of GPR40 agonists is a key indicator of their therapeutic potential. This is typically assessed through assays measuring downstream signaling events upon receptor activation, such as intracellular calcium mobilization, inositol phosphate (IP-1) accumulation, and β-arrestin recruitment. The half-maximal effective concentration (EC50) is a standard measure of potency, with lower values indicating higher potency.
A comparative summary of the in vitro potency of this compound and other GPR40 agonists is presented below:
| Agonist | Assay | Species | EC50 (nM) | Reference |
| This compound | IP-1 Accumulation | Human | 0.76 | [3] |
| Calcium Mobilization | Human | 20 | [3] | |
| β-arrestin Recruitment | Human | 68 | [3] | |
| Fasiglifam (TAK-875) | IP Production | Human | 72 | [4] |
| Calcium Influx | Human | 270 | [5] | |
| AMG 837 | Calcium Flux | Human | 13.5 | [6] |
| [35S]-GTPγS Binding | Human | 1.5 | [6] | |
| Insulin Secretion (mouse islets) | Mouse | 142 | [6] | |
| CPL207280 | Calcium Influx | Human | 80 | [5] |
| SCO-267 | Calcium Influx | Human | 12 | [7] |
Clinical Efficacy and Safety Profile
The ultimate value of a GPR40 agonist is determined by its clinical performance. Key parameters include the reduction in glycated hemoglobin (HbA1c), a measure of long-term glycemic control, and the safety profile, with a particular focus on liver function.
| Agonist | Phase of Development | Key Efficacy Findings | Key Safety Findings | Reference |
| This compound | Preclinical/Clinical | Dose-dependent glucose lowering and increased insulin in diabetic rat models.[3] Additive/synergistic effects with SGLT-2 inhibitors.[3] | Lower risk of drug-induced liver injury (DILI) compared to Fasiglifam in preclinical models.[8] No hypoglycemia observed in rats at high doses.[3] | [3][8] |
| Fasiglifam (TAK-875) | Terminated (Phase III) | Significant reduction in HbA1c compared to placebo.[2] | Development terminated due to concerns of liver toxicity.[1][2] Increased incidence of elevated liver enzymes (ALT/AST).[9] | [1][2][9] |
| AMG 837 | Phase I | Preclinical data showed improved glucose tolerance and insulin secretion in rodents.[6] | Phase I trials were discontinued, potentially due to toxicity concerns.[10] | [6][10] |
| CPL207280 | Phase I/II | Safe and well-tolerated in healthy volunteers.[11] Preclinical studies showed improved glucose tolerance.[5] | Low risk of hepatotoxicity observed in Phase I studies.[11] | [5][11] |
| SCO-267 | Phase I/II | Stimulated secretion of insulin and gut hormones (GLP-1, GIP, PYY) in humans.[12][13] Improved glucose tolerance in diabetic patients.[12] | Safe and well-tolerated in Phase I studies with no hypoglycemia.[12][14] | [12][13][14] |
Signaling Pathways and Biased Agonism
GPR40 primarily signals through the Gq alpha subunit, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key step in insulin exocytosis. However, recent research has highlighted the role of other signaling pathways, including Gs coupling and β-arrestin recruitment, in the action of GPR40 agonists.[15][16]
"Biased agonism," where a ligand preferentially activates one signaling pathway over another, is an emerging concept in GPR40 pharmacology.[17][18] For instance, this compound has been shown to enhance β-arrestin recruitment, suggesting a role for this pathway in its mechanism of action.[3] SCO-267, a full agonist, appears to activate both Gq and Gs signaling, leading to the secretion of not only insulin but also incretin hormones like GLP-1.[12][19] This contrasts with partial agonists like Fasiglifam, which predominantly act via the Gq pathway.[16]
Experimental Protocols
Standardized experimental protocols are crucial for the comparative evaluation of GPR40 agonists. Below are detailed methodologies for two key in vitro assays.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
1. Cell Culture and Plating:
-
Culture a stable cell line expressing the human GPR40 receptor (e.g., CHO-K1 or HEK293) in appropriate growth medium.
-
Seed the cells into black-walled, clear-bottom 96- or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
2. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM or a no-wash calcium assay kit) according to the manufacturer's instructions. An anion-transport inhibitor like probenecid may be included to prevent dye leakage.
-
Remove the growth medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes, followed by a 30-minute incubation at room temperature in the dark.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of the GPR40 agonists in an appropriate assay buffer.
-
Utilize a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation or FLIPR).
-
The instrument will add the compound solutions to the wells while simultaneously monitoring the fluorescence signal.
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity before and after the addition of the compounds.
-
The change in fluorescence is proportional to the increase in intracellular calcium.
-
Plot the dose-response curves and calculate the EC50 values using a suitable software.
β-Arrestin Recruitment Assay
This assay quantifies the interaction between GPR40 and β-arrestin upon agonist stimulation, often using enzyme fragment complementation (EFC) or BRET technology.
1. Cell Culture and Plating:
-
Use a cell line engineered to co-express the GPR40 receptor fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (e.g., Enzyme Acceptor).
-
Plate the cells in white, opaque microplates suitable for luminescence measurements and incubate for 24 hours.
2. Compound Preparation and Incubation:
-
Prepare serial dilutions of the GPR40 agonists in assay buffer.
-
Add the compound solutions to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.
3. Detection:
-
Prepare the detection reagent containing the substrate for the complemented enzyme.
-
Add the detection reagent to each well and incubate at room temperature for approximately 60 minutes in the dark.
4. Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The intensity of the luminescent signal is proportional to the extent of β-arrestin recruitment.
-
Generate dose-response curves and determine the EC50 values.
Conclusion
This compound represents a promising next-generation GPR40 agonist, with preclinical data suggesting a favorable safety profile that may overcome the liver toxicity issues that led to the discontinuation of Fasiglifam. Its distinct signaling properties, including the engagement of the β-arrestin pathway, may contribute to its therapeutic window. The comparative analysis with other GPR40 agonists highlights the importance of considering not only potency but also the specific signaling pathways activated and the resulting clinical safety and efficacy. Further clinical investigation of this compound and other novel GPR40 agonists like CPL207280 and SCO-267 will be crucial in determining their ultimate role in the management of type 2 diabetes. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of this important class of therapeutic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Takeda ends development of diabetes drug fasiglifam due to concerns about liver safety - - PACE-CME [pace-cme.org]
- 3. This compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.plos.org [journals.plos.org]
- 7. scohia.com [scohia.com]
- 8. Lower hepatotoxicity risk in this compound, a novel GPR40 agonist, compared to Fasiglifam for type 2 diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. researchgate.net [researchgate.net]
- 11. First-in-human study of CPL207280, a novel G-protein-coupled receptor 40/free fatty acid receptor 1 agonist, in healthy volunteers after single and multiple administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news.lifesciencenewswire.com [news.lifesciencenewswire.com]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 16. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]
Validating the Selectivity of Xelaglifam for GPR40/FFAR1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Xelaglifam's selectivity for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), against other notable GPR40 agonists. The information presented is supported by available experimental data to aid in the evaluation of this compound as a potential therapeutic agent for type 2 diabetes.
Executive Summary
This compound is a novel, potent GPR40/FFAR1 agonist developed to induce glucose-dependent insulin secretion.[1] In vitro studies demonstrate its activity through the Gq protein-dependent signaling pathway, a characteristic mechanism of GPR40 activation.[1] This guide delves into the comparative potency and selectivity of this compound, primarily against Fasiglifam, and discusses its safety profile in the context of off-target effects observed with earlier GPR40 agonists. While comprehensive public data on this compound's selectivity against a broad panel of other receptors is not yet available, existing studies provide valuable insights into its on-target activity and potential for a favorable safety profile.
Comparative Potency of GPR40/FFAR1 Agonists
The following table summarizes the in vitro potency of this compound in comparison to other well-characterized GPR40 agonists. Potency is a key indicator of a drug's activity at its target receptor.
| Compound | Assay Type | Species | EC50 (nM) | Reference |
| This compound | Inositol Phosphate-1 Accumulation | Not Specified | 0.76 | [1] |
| Ca2+ Mobilization | Not Specified | 20 | [1] | |
| β-arrestin Recruitment | Not Specified | 68 | [1] | |
| Fasiglifam (TAK-875) | Not directly compared in the same study for these specific assays | |||
| AMG 837 | Calcium Flux | Human | Partial Agonist | |
| AM-1638 | Not Specified | Human | 0.16 (µM) |
Understanding GPR40/FFAR1 Signaling
Activation of GPR40 by an agonist like this compound primarily initiates a signaling cascade through the Gq alpha subunit of its associated G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a critical step in promoting glucose-dependent insulin secretion from pancreatic β-cells. Some GPR40 agonists have also been shown to engage Gs-protein signaling or β-arrestin pathways, which can influence the overall cellular response.
Experimental Protocols for Selectivity Validation
The following are detailed methodologies for key in vitro assays used to determine the potency and selectivity of GPR40 agonists.
Inositol Phosphate (IP-1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3, and is a reliable method for quantifying Gq-coupled receptor activation.
Principle: Upon Gq activation, PLC hydrolyzes PIP2 to IP3, which is rapidly metabolized to IP2 and then to IP1. In the presence of LiCl, the degradation of IP1 is inhibited, leading to its accumulation, which can be measured using a homogenous time-resolved fluorescence (HTRF) assay.
Protocol:
-
Cell Culture: Plate cells expressing GPR40/FFAR1 in a suitable microplate and culture overnight.
-
Cell Stimulation: Remove the culture medium and replace it with a stimulation buffer containing LiCl and the test compounds (e.g., this compound) at various concentrations.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow for IP-1 accumulation.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).
-
Measurement: After a further incubation period, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP-1 produced.
-
Data Analysis: Calculate EC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.
Calcium Mobilization Assay
This assay directly measures the transient increase in intracellular calcium concentration following Gq-coupled receptor activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation and subsequent IP3-mediated calcium release from the endoplasmic reticulum, the dye binds to Ca2+ ions, resulting in a detectable change in fluorescence intensity.
Protocol:
-
Cell Culture: Seed GPR40/FFAR1-expressing cells into a black, clear-bottom microplate and culture overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Incubation: Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
Compound Addition: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system. Add the test compounds at various concentrations.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time to capture the transient calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each concentration and calculate EC50 values from the resulting concentration-response curve.
Off-Target Considerations and Safety Profile
A critical aspect of drug development is ensuring the selectivity of a compound for its intended target to minimize the risk of adverse effects. The development of the GPR40 agonist Fasiglifam (TAK-875) was halted in Phase 3 clinical trials due to concerns about liver toxicity. This has placed a significant emphasis on the safety profile of new GPR40 agonists.
Recent studies have investigated the potential for drug-induced liver injury (DILI) with this compound in comparison to Fasiglifam. These studies suggest that this compound has a lower risk of hepatotoxicity.[2] Specifically, this compound demonstrated a broader safety margin against the inhibition of bile acid transporters, which is a potential mechanism for liver injury.[2] Furthermore, in 3D human liver models, this compound showed no effect on glycocholic acid accumulation at concentrations higher than its estimated maximum concentration (Cmax), whereas Fasiglifam did have an effect.[2]
While these findings are promising, a comprehensive selectivity panel screening this compound against a wide array of other GPCRs, ion channels, and enzymes would provide a more complete picture of its off-target activity. Such data is not yet publicly available.
Conclusion
This compound is a potent GPR40/FFAR1 agonist that effectively activates the Gq signaling pathway, leading to downstream events that promote insulin secretion.[1] Comparative data, primarily against Fasiglifam, suggests a favorable potency. Importantly, preclinical studies indicate a lower risk of hepatotoxicity for this compound compared to Fasiglifam, addressing a key safety concern for this class of drugs.[2] However, a comprehensive understanding of this compound's selectivity will require further investigation through broad off-target screening panels. The data presented in this guide provides a solid foundation for researchers and drug development professionals to assess the potential of this compound as a selective and safe therapeutic agent for the treatment of type 2 diabetes.
References
- 1. This compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lower hepatotoxicity risk in this compound, a novel GPR40 agonist, compared to Fasiglifam for type 2 diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Drug-Induced Liver Injury (DILI) Risk of Xelaglifam vs. Fasiglifam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Drug-induced liver injury (DILI) remains a significant hurdle in drug development, responsible for the termination of promising therapeutic candidates. Fasiglifam (TAK-875), a G protein-coupled receptor 40 (GPR40) agonist, was discontinued in Phase III clinical trials due to concerns over hepatotoxicity. This has led to the development of next-generation GPR40 agonists, such as Xelaglifam, with a focus on mitigating DILI risk. This guide provides a detailed comparison of the DILI potential of this compound and Fasiglifam, supported by experimental data, to inform researchers and drug development professionals. The evidence strongly suggests that this compound possesses a significantly lower risk of inducing liver injury compared to Fasiglifam.
Comparative Analysis of DILI Risk
The DILI risk of this compound and Fasiglifam was assessed by examining three key mechanisms associated with liver injury: inhibition of hepatobiliary transporters, mitochondrial dysfunction, and the formation of reactive metabolites.
Inhibition of Hepatobiliary Transporters
Inhibition of the bile salt export pump (BSEP) and other hepatobiliary transporters can lead to the accumulation of cytotoxic bile acids in hepatocytes, a key initiating event in cholestatic liver injury.
Key Findings:
-
This compound demonstrates a significantly wider safety margin for the inhibition of bile acid transporters compared to Fasiglifam. A comparative study found that this compound has a greater than 10-fold safety margin, while Fasiglifam's safety margin is less than 10-fold[1][2].
-
In a 3D human liver model, This compound did not affect glycocholic acid accumulation at concentrations higher than its estimated maximum concentration (Cmax) in humans. In contrast, Fasiglifam did cause an accumulation of this bile acid[1][2].
Quantitative Data:
| Compound | Transporter | IC50 (µM) | Reference |
| Fasiglifam | BSEP | 14.3 | [3] |
| MRP2 | 2.41 | [4][5] | |
| MRP3 | >50 | [3] | |
| MRP4 | >50 | [3] | |
| This compound | BSEP | >10-fold safety margin; specific IC50 not publicly available | [1][2] |
| Other Bile Acid Transporters | >10-fold safety margin; specific IC50s not publicly available | [1][2] |
Mitochondrial Toxicity
Mitochondrial dysfunction is a well-established mechanism of DILI, leading to cellular energy depletion, oxidative stress, and apoptosis or necrosis of hepatocytes.
Key Findings:
-
In a 3D HepaRG spheroid model, the AC50 values for mitochondrial function-related parameters were consistently higher for This compound compared to Fasiglifam , indicating a lower potential for mitochondrial toxicity[1][2].
-
For Fasiglifam , some cellular parameters related to mitochondrial function were below the estimated 5x Cmax, suggesting a potential for toxicity at clinically relevant concentrations. In contrast, none of the tested parameters for This compound fell below this threshold[1][2].
Quantitative Data:
Specific AC50 values for mitochondrial toxicity in HepaRG spheroids for both this compound and Fasiglifam are not publicly available. The available data is presented in a comparative manner.
Reactive Metabolite Formation
The formation of reactive metabolites, particularly acyl glucuronides, can lead to covalent binding to cellular proteins, triggering immune-mediated hepatotoxicity.
Key Findings:
-
The formation of a reactive acyl glucuronide metabolite is a key contributor to the DILI associated with Fasiglifam [6].
-
In safety testing, the glucuronide metabolite of This compound was found to be negligible, constituting less than 1% of the parent compound. This significantly reduces the risk of forming reactive acyl glucuronides and subsequent protein adducts[1][2].
Quantitative Data:
| Compound | Glucuronide Metabolite Formation | Reference |
| Fasiglifam | Forms a reactive acyl glucuronide metabolite | [6] |
| This compound | <1% of parent compound | [1][2] |
Signaling Pathways and Experimental Workflows
Proposed DILI Pathway for Fasiglifam
Caption: Proposed DILI pathway for Fasiglifam.
Experimental Workflow for DILI Risk Assessment
Caption: Experimental workflow for DILI risk assessment.
Detailed Experimental Protocols
Hepatobiliary Transporter Inhibition Assay (Vesicle-Based)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the activity of BSEP and other multidrug resistance-associated proteins (MRPs).
-
Methodology:
-
Test System: Inside-out membrane vesicles from Sf9 or HEK293 cells overexpressing human BSEP, MRP2, MRP3, or MRP4 are used[1][7].
-
Probe Substrate: Radiolabeled or fluorescent probe substrates are used, such as [3H]-taurocholic acid for BSEP and [3H]-estradiol-17β-glucuronide for MRPs[8].
-
Incubation: Vesicles are incubated with the probe substrate and varying concentrations of the test compound in the presence of ATP to initiate transport. A parallel incubation is performed with AMP instead of ATP to determine non-specific binding[9].
-
Termination and Detection: The reaction is stopped by rapid filtration through a filter plate. The amount of substrate trapped in the vesicles is quantified using liquid scintillation counting[9].
-
Data Analysis: The ATP-dependent transport is calculated by subtracting the AMP values from the ATP values. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Mitochondrial Toxicity Assessment (3D HepaRG Spheroids)
-
Objective: To assess the potential of a test compound to induce mitochondrial dysfunction in a metabolically competent in vitro model.
-
Methodology:
-
Cell Culture: HepaRG cells are cultured in ultra-low attachment plates to form 3D spheroids. Spheroids are maintained for a period to allow for differentiation and maturation[10].
-
Compound Treatment: Spheroids are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Mitochondrial Function Assessment: Mitochondrial function is assessed using a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR)[8][10][11]. A mitochondrial stress test is performed by sequential injection of oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I and III inhibitors)[12][13].
-
Data Analysis: Key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, are calculated from the OCR profile. AC50 values for the disruption of these parameters are determined.
-
Quantification of Acyl-Glucuronide Metabolites (LC-MS/MS)
-
Objective: To quantify the formation of potentially reactive acyl-glucuronide metabolites of a test compound.
-
Methodology:
-
In Vitro Metabolism: The test compound is incubated with human liver microsomes in the presence of UDPGA (uridine 5'-diphosphoglucuronic acid) to facilitate glucuronidation.
-
Sample Preparation: The reaction is quenched, and proteins are precipitated. The supernatant is collected for analysis. Due to the potential instability of acyl glucuronides, samples are kept at a low temperature and acidic pH to minimize hydrolysis and acyl migration[14][15].
-
LC-MS/MS Analysis: The sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)[15][16][17]. Chromatographic separation is optimized to resolve the parent compound from its metabolites[15].
-
Quantification: The acyl-glucuronide metabolite is quantified using a stable isotope-labeled internal standard and a calibration curve. The amount of metabolite formed is expressed as a percentage of the parent compound.
-
Conclusion
The comprehensive analysis of preclinical data indicates a significantly lower DILI risk for this compound compared to Fasiglifam. The key differentiating factors are this compound's wider safety margin for the inhibition of hepatobiliary transporters, its lower potential for mitochondrial toxicity, and the negligible formation of reactive acyl-glucuronide metabolites. These findings highlight the successful application of a rational drug design approach to mitigate the risk of hepatotoxicity in the development of novel GPR40 agonists for the treatment of type 2 diabetes. Further clinical evaluation is necessary to confirm these promising preclinical findings in humans.
References
- 1. BSEP, MRP2, MRP3 & MRP4 Inhibition| Evotec [evotec.com]
- 2. Lower hepatotoxicity risk in this compound, a novel GPR40 agonist, compared to Fasiglifam for type 2 diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Fasiglifam (TAK-875) Inhibits Hepatobiliary Transporters: A Possible Factor Contributing to Fasiglifam-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Assessment of Bile Salt Export Pump Inhibition Using RapidFire-MS and DESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The utility of HepaRG cells for bioenergetic investigation and detection of drug-induced mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-Time Assessment of Mitochondrial Toxicity in HepG2 Cells Using the Seahorse Extracellular Flux Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. scispace.com [scispace.com]
- 15. Separation of a BMS drug candidate and acyl glucuronide from seven glucuronide positional isomers in rat plasma via high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Challenges and recommendations in developing LC–MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - ProQuest [proquest.com]
Comparative Analysis of β-Arrestin Signaling by Different GPR40 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the β-arrestin signaling profiles of various G protein-coupled receptor 40 (GPR40) agonists. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development.
G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. Its activation by endogenous long-chain fatty acids or synthetic agonists enhances glucose-stimulated insulin secretion from pancreatic β-cells. However, emerging evidence reveals a more complex signaling paradigm than initially understood. GPR40 can signal through both canonical G protein pathways (primarily Gq/11 and to some extent Gs) and G protein-independent pathways mediated by β-arrestins.[1][2][3]
The differential engagement of these pathways by various agonists, a phenomenon known as "biased agonism" or "functional selectivity," has significant implications for therapeutic development.[4][5] A biased agonist may preferentially activate one signaling cascade over another, potentially leading to a more targeted therapeutic effect with fewer side effects.[6] This guide focuses on the comparative β-arrestin signaling elicited by different classes of GPR40 agonists, providing a framework for understanding their unique pharmacological profiles.
Quantitative Comparison of Agonist-Induced Signaling
The following tables summarize the quantitative data on the potency and efficacy of different GPR40 agonists in recruiting β-arrestins and activating G protein signaling pathways.
Table 1: β-Arrestin Recruitment Profile of GPR40 Agonists
| Agonist | β-Arrestin Isoform | Potency (EC50) | Efficacy (Relative to Endogenous Ligands) | Citation |
| TAK-875 | β-Arrestin 1 & 2 | ~55-64 nM | High | [1] |
| Palmitic Acid (PA) | β-Arrestin 1 & 2 | ~42-44 µM | Low | [1] |
| Oleic Acid (OA) | β-Arrestin 1 & 2 | ~52-58 µM | Low | [1] |
Table 2: G Protein Activation Profile of GPR40 Agonists
| Agonist | G Protein Pathway | Potency (EC50) | Efficacy | Citation |
| TAK-875 | Gq/11 | Partial Agonist | Lower than FFAs | [1][7] |
| Palmitic Acid (PA) | Gq/11 | Full Agonist | High | [1][4] |
| Oleic Acid (OA) | Gq/11 | Full Agonist | High | [1][4] |
| AM-1638 | Gq/11 & Gs | Full Agonist | High | [3][8] |
| AM-5262 | Gq/11 & Gs | Full Agonist | High | [3] |
Signaling Pathways and Biased Agonism
The differential activation of signaling pathways by various GPR40 agonists is a hallmark of biased agonism. Endogenous free fatty acids predominantly signal through the Gq/11 pathway, leading to insulin secretion. In contrast, synthetic agonists like TAK-875 show a strong bias towards β-arrestin recruitment, with its insulinotropic effects being partially dependent on a β-arrestin 2-mediated signaling axis.[1][7] Other synthetic agonists, such as AM-1638, can activate both Gq and Gs pathways, resulting in robust incretin secretion.[3]
Experimental Protocols
A key technique for assessing β-arrestin recruitment in real-time and in living cells is the Bioluminescence Resonance Energy Transfer (BRET) assay.[1]
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
Objective: To quantify the interaction between GPR40 and β-arrestin 1 or 2 upon agonist stimulation.
Principle: BRET is a proximity-based assay that measures the transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, Rluc) to a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP) when they are in close proximity (<10 nm).
Methodology:
-
Cell Culture and Transfection:
-
HEK-293T cells, which do not endogenously express GPR40, are commonly used.[1]
-
Cells are co-transfected with plasmids encoding for:
-
GPR40 fused to a GFP variant (acceptor).
-
β-arrestin 1 or β-arrestin 2 fused to Rluc (donor).
-
-
-
Cell Plating and Starvation:
-
Transfected cells are plated in 96-well microplates.
-
Prior to the assay, cells are typically serum-starved for a defined period to reduce basal signaling.
-
-
Agonist Preparation and Stimulation:
-
GPR40 agonists (e.g., TAK-875, palmitic acid, oleic acid) are prepared at various concentrations. Fatty acids are often conjugated to bovine serum albumin (BSA).[1]
-
The luciferase substrate (e.g., coelenterazine h) is added to the cells.
-
Immediately after, the agonist solutions are added to the wells.
-
-
BRET Signal Detection:
-
The plate is read using a microplate reader capable of detecting both the donor and acceptor emission wavelengths simultaneously.
-
The BRET ratio is calculated as the ratio of the light emitted by the acceptor (GFP) to the light emitted by the donor (Rluc).
-
-
Data Analysis:
-
Dose-response curves are generated by plotting the BRET ratio against the logarithm of the agonist concentration.
-
EC50 values, representing the concentration of agonist that produces 50% of the maximal response, are calculated to determine agonist potency.
-
Conclusion
The study of β-arrestin signaling at GPR40 has unveiled a layer of complexity that is crucial for the development of next-generation therapeutics for type 2 diabetes. The concept of biased agonism allows for the fine-tuning of drug action, potentially separating desired therapeutic effects from unwanted side effects. Synthetic agonists like TAK-875 demonstrate a clear bias towards the β-arrestin pathway compared to endogenous ligands.[1] In contrast, agonists such as AM-1638 exhibit the ability to engage multiple G protein pathways.[3] The continued exploration of the structural basis for these distinct signaling profiles and the development of novel assays to dissect β-arrestin isoform-specific interactions will undoubtedly pave the way for safer and more effective GPR40-targeted therapies.[9][10]
References
- 1. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 5. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 6. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
Xelaglifam Demonstrates Superior Safety Profile Over First-Generation GPR40 Agonists
A comprehensive analysis of preclinical and clinical data reveals that Xelaglifam, a novel GPR40 agonist, exhibits a significantly improved safety profile, particularly concerning hepatotoxicity, compared to its predecessors like Fasiglifam (TAK-875). This improved safety margin, coupled with sustained glycemic control, positions this compound as a promising therapeutic agent for type 2 diabetes.
Previous generations of G-protein coupled receptor 40 (GPR40) agonists, while effective in improving glycemic control, were hampered by safety concerns, most notably drug-induced liver injury (DILI), which led to the termination of clinical trials for compounds like Fasiglifam.[1][2] this compound has been specifically engineered to mitigate these risks, and extensive non-clinical studies have substantiated its lower potential for liver-related adverse effects.
Comparative Safety Profile: this compound vs. Fasiglifam
A head-to-head comparison highlights the key safety advantages of this compound over the first-generation GPR40 agonist, Fasiglifam.
| Safety Parameter | This compound | Fasiglifam (TAK-875) | Key Findings |
| Drug-Induced Liver Injury (DILI) Risk | Low | High | Fasiglifam development was terminated due to liver toxicity in Phase III trials.[1][3] this compound shows a low risk of DILI in preclinical models.[4] |
| Hepatobiliary Transporter Inhibition | >10-fold safety margin | <10-fold safety margin | This compound is less likely to cause accumulation of bile acids, a key mechanism of liver injury.[4] |
| Mitochondrial Dysfunction | Higher AC50 values | Lower AC50 values | This compound demonstrates a lower potential for mitochondrial toxicity in 3D human liver models.[4][5] |
| Reactive Metabolite Formation | Negligible glucuronide metabolite (<1% of parent) | Forms reactive acyl glucuronide and acyl-CoA thioester intermediates | This compound has a significantly lower potential for forming reactive metabolites that can lead to covalent binding and cellular damage.[4][6] |
| Gene Expression related to Liver Disease | No effect; increased FXR activity | Activated genes related to liver disease | This compound does not activate pathways associated with liver disease and beneficially increases the activity of FXR, a regulator of bile acid.[4][5] |
| In vivo Liver Safety | No adverse liver effects in rats and monkeys at high exposure levels | Signs of liver toxicity observed in patients | Preclinical toxicology studies in multiple species support the liver safety of this compound.[4][5] |
| β-cell Toxicity | Not reported in preclinical and clinical studies | Not a primary concern for partial agonists like TAK-875, but some AgoPAMs showed β-cell toxicity.[3][7] | While not a major issue for Fasiglifam, some GPR40 agonists have been linked to β-cell stress. This compound appears to be devoid of this risk. |
| Hypoglycemia Risk | Low; no hypoglycemia observed at high doses in rats | Low; glucose-dependent mechanism of action | A key advantage of GPR40 agonists is the low risk of hypoglycemia, which is maintained with this compound.[8][9] |
Understanding the Mechanism: GPR40 Signaling Pathways
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor that, upon activation by agonists, stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner.[8][10] This activation primarily occurs through two main signaling pathways: the Gq and Gs pathways. Some agonists, known as AgoPAMs (Agonist and Positive Allosteric Modulator), can activate both pathways.
Figure 1: GPR40 Signaling Pathways. Activation of GPR40 by agonists like this compound and Fasiglifam initiates downstream signaling cascades.
This compound has been shown to be a potent agonist that activates Gq protein-dependent and G-protein-independent mechanisms, leading to increased inositol phosphate-1, Ca2+ mobilization, and β-arrestin recruitment.[9] This robust and selective activation contributes to its sustained glycemic control.
Experimental Methodologies
The improved safety profile of this compound has been established through a series of rigorous in vitro and in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lower hepatotoxicity risk in this compound, a novel GPR40 agonist, compared to Fasiglifam for type 2 diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resource.aminer.org [resource.aminer.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 8. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 9. This compound, a novel GPR40/FFAR1 agonist, exhibits enhanced β-arrestin recruitment and sustained glycemic control for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
Safety Operating Guide
Proper Disposal of Xelaglifam: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of a research-grade chemical, Xelaglifam. As no specific Safety Data Sheet (SDS) for this compound was found, this guidance is based on best practices for the disposal of investigational and potentially hazardous drugs in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all federal, state, and local regulations.
The disposal of investigational compounds like this compound requires a structured approach to ensure the safety of laboratory personnel and to minimize environmental impact. The overriding principle is to manage all chemical waste in a safe, compliant, and environmentally responsible manner.[1]
Characterization of this compound Waste
In the absence of a specific SDS, this compound should be treated as a hazardous waste.[2][3] This is a precautionary measure to ensure the highest level of safety. Hazardous waste is generally defined by characteristics such as ignitability, corrosivity, reactivity, and toxicity.[1][3] All materials contaminated with this compound, including personal protective equipment (PPE), empty containers, and solutions, should also be disposed of as hazardous waste.
Key Disposal Procedures
Proper disposal of this compound involves a series of steps, from initial handling to final removal by trained professionals. The following table summarizes the essential logistical and safety information for each stage of the disposal process.
| Stage | Key Actions and Considerations |
| Waste Minimization | Order the smallest necessary quantities of this compound to reduce the volume of waste generated.[1] Maintain a chemical inventory to avoid ordering duplicates.[1] |
| Container Selection | Use containers that are compatible with this compound. The original container is often the best choice if it is in good condition.[2][4] If reusing a container, ensure it is free of incompatible residues.[5] Containers must be in good condition, leak-proof, and have a secure cap.[2][3][4] |
| Labeling | All waste containers must be clearly labeled as "Hazardous Waste."[6] The label should include the full chemical name ("this compound"), the name of the Principal Investigator (PI), the laboratory location (building and room number), and a contact phone number.[6] Do not use abbreviations.[6] |
| Segregation & Storage | Store this compound waste in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[1][4] Do not move waste from one room to another for storage.[7] Incompatible wastes must be segregated to prevent violent reactions.[4][5] For example, store acids and bases separately.[4] |
| Empty Containers | A container that held a hazardous waste should be disposed of as hazardous waste.[8] For containers that held acutely toxic materials, triple rinsing with a suitable solvent is required, and the rinsate must be collected as hazardous waste.[2][9] Given the unknown toxicity of this compound, it is prudent to follow this procedure or dispose of the empty container as hazardous waste.[5] |
| Disposal Request | Do not dispose of this compound down the drain or in the regular trash.[2][10] Contact your institution's EHS department to schedule a pickup for your hazardous waste.[1][2][6] |
| Training | All personnel handling chemical waste must receive training on proper waste management procedures, including handling, storage, labeling, and emergency response.[2][6] |
Experimental Protocols for Waste Handling
While specific experimental protocols for this compound are not available, the general laboratory procedures for handling potent or unknown compounds should be followed. When preparing solutions or conducting experiments with this compound, all manipulations should be performed in a chemical fume hood to minimize inhalation exposure. Personal protective equipment, including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn. All disposable materials that come into contact with this compound, such as pipette tips, weigh boats, and contaminated gloves and gowns, should be collected in a designated hazardous waste container.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. vumc.org [vumc.org]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. osha.gov [osha.gov]
- 8. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Logistics for Handling Xelaglifam
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Xelaglifam is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on guidelines for handling potent pharmaceutical compounds and related GPR40 agonists.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.[1][2][3][4][5]
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of powder-free nitrile or neoprene chemotherapy gloves meeting ASTM D6978 standard.[3][4] The outer glove should be worn over the gown cuff. |
| Body Protection | Gown | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[4] |
| Coveralls ("Bunny Suit") | Recommended for full body protection, especially during activities with a high risk of contamination.[1] | |
| Eye & Face Protection | Goggles | Chemical splash goggles are required to protect against spills or splashes.[1][3] |
| Face Shield | To be worn in conjunction with goggles during procedures with a high risk of aerosol generation or splashing. | |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be worn, particularly when handling the powdered form of the compound.[3] |
| Foot & Hair Protection | Shoe Covers | Two pairs of disposable shoe covers.[3] |
| Hair/Beard Covers | To be worn to prevent contamination.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.[6]
-
Ventilation: Ensure adequate ventilation to control airborne particles.
-
Decontamination: Have a decontamination plan and appropriate materials (e.g., deactivating solutions, spill kits) readily available.
2. Handling the Compound:
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above before handling the compound.
-
Weighing: When weighing the solid form of this compound, use a ventilated balance enclosure or a powder containment hood to prevent inhalation of the powder.
-
Reconstitution: For preparing solutions, work within a fume hood. Add the solvent slowly to the solid to avoid splashing.
-
Avoid Contact: Minimize direct contact with the compound at all times. Use tools such as spatulas and forceps for handling solids.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[7][8][9][10][11]
1. Waste Segregation:
-
Non-hazardous Pharmaceutical Waste: Unused or expired this compound, if not classified as hazardous, should be segregated into designated, clearly labeled, and sealed containers for non-hazardous pharmaceutical waste.[8][9] These are typically blue or white containers.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, shoe covers, and labware, should be collected in a designated hazardous waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container.
2. Disposal Method:
-
Incineration: The recommended method for the disposal of non-hazardous pharmaceutical waste is incineration at a licensed facility.[7][8] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Third-Party Waste Management: Engage a certified hazardous waste disposal company to handle the collection, transportation, and disposal of all waste generated from handling this compound.
-
Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations for pharmaceutical waste.[10]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. PPE Solutions for Pharmaceutical Industry [dupont.co.uk]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Personal Protective Equipment is PPE [hctsolutions.com]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
